Indolin-6-ol hydrochloride
Description
Contextual Significance of the Indoline (B122111) Core in Organic Chemistry
Indoline and Indole (B1671886) Frameworks as Pervasive Pharmacophores
The indole and indoline skeletons are considered "privileged scaffolds" in medicinal chemistry. researchgate.netnih.gov A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The indole nucleus is a versatile pharmacophore that is a key structural component in a vast array of pharmaceuticals and bioactive natural products. researchgate.netrsc.orgbeilstein-journals.org Its ability to mimic protein structures and participate in hydrophobic and π-stacking interactions allows indole-containing compounds to exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties. researchgate.netrsc.orgresearchgate.net The reduced form, indoline, is also a crucial framework found in many medicinally valuable compounds and drug candidates. researchgate.net
Role of Substituted Indolines in Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds continues to be an area of intense research, driven by the need for novel molecules in medicine and materials science. sci-hub.se Substituted indolines are pivotal intermediates in this field. nih.govsci-hub.se The development of new synthetic routes to access indolines is of wide interest because these structures are incorporated in numerous natural products and biologically significant compounds. nih.govacs.org Modern organic synthesis employs various strategies, such as intramolecular cycloadditions and transition-metal-catalyzed reactions, to construct the indoline ring system. sci-hub.senih.govscispace.com These methods allow chemists to introduce a variety of substituents onto the indoline core, thereby creating a diverse library of building blocks for the assembly of more complex molecules. nih.govacs.org
Indolin-6-ol Hydrochloride as a Strategic Synthetic Intermediate
This compound serves as a strategic building block for introducing the 6-hydroxyindoline moiety into a target molecule. Its utility as a research compound and synthetic intermediate is noted in chemical literature and supplier catalogs. google.com The presence of both a hydroxyl group on the benzene (B151609) ring and a secondary amine in the heterocyclic ring provides two distinct points for chemical modification. A recent study highlights the synthesis of Indolin-6-ol through the selective hydrogenation of 6-hydroxyindole (B149900), a process that underscores its role as a valuable synthetic intermediate derived from a readily available precursor. sioc-journal.cn This positions this compound as a useful tool for chemists aiming to construct complex molecules, particularly in the development of pharmaceutical agents or functional materials where the specific substitution pattern of the indoline is crucial.
Historical Perspective of Indolin-6-ol and Analogous Hydroxyindoles
The story of Indolin-6-ol is intrinsically linked to the history of its parent compound, indole. The field of indole chemistry began in 1866 when Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, a substance he derived from the oxidation of the dye indigo. pcbiochemres.comnih.gov This discovery sparked immense interest in the indole nucleus, especially after it was identified as the core structure in many important natural products, such as the amino acid tryptophan. pcbiochemres.comwikipedia.org
The development of synthetic methods was crucial for the advancement of the field. The Fischer indole synthesis, first reported in 1883, became a cornerstone method for producing substituted indoles and is still widely used today. pcbiochemres.com Over time, as the biological importance of indole derivatives became more apparent, chemists developed numerous other methods to synthesize the indole ring. beilstein-journals.orgbenthamdirect.com
The synthesis of hydroxyindoles, the class to which Indolin-6-ol belongs, presented its own set of challenges and milestones. Specific methods were developed to control the position of the hydroxyl group. For example, the Nenitzescu indole synthesis allows for the direct preparation of 5-hydroxyindoles. pcbiochemres.com More recently, research has focused on the synthesis of other isomers, such as 1-hydroxyindoles and 6-hydroxyindoles. researchgate.netacs.org The synthesis of 6-hydroxy indoles, in particular, has been the subject of modern, catalyst-free methods, demonstrating the continued effort to access these valuable compounds efficiently. acs.org The subsequent reduction of a hydroxyindole to the corresponding hydroxyindoline, such as the conversion of 6-hydroxyindole to Indolin-6-ol, represents a more recent synthetic advancement. google.comsioc-journal.cn
Current Research Landscape and Unaddressed Challenges Pertaining to this compound
Current research involving the indoline scaffold is vibrant, with a primary focus on the development of novel and efficient synthetic methodologies. beilstein-journals.orgsci-hub.se A significant challenge that has commanded wide interest is the creation of new routes to produce indolines and indoles that are highly substituted on the benzenoid ring in a regiocontrolled manner. nih.govacs.org
A specific challenge relevant to Indolin-6-ol is the selective hydrogenation of indoles. While methods for hydrogenating aromatic rings exist, they often require harsh conditions. sioc-journal.cn The development of milder conditions for the selective reduction of the electron-rich pyrrole (B145914) ring of an indole to an indoline without affecting other functional groups has been a key research goal. A recent paper addresses this directly, describing the selective hydrogenation of various substituted indoles, including the synthesis of Indolin-6-ol from 6-hydroxyindole, under mild conditions. sioc-journal.cn This work highlights an active area of research focused on making valuable building blocks like Indolin-6-ol more accessible.
Despite the importance of the indoline core, the research landscape for specific derivatives like this compound is not extensive. It is primarily recognized as a synthetic intermediate. google.com A significant unaddressed challenge, therefore, lies in the full exploration of its potential applications. The development of new reactions and strategies that leverage its unique bifunctional nature could unlock its utility in synthesizing novel classes of compounds for medicinal chemistry, materials science, and other areas of chemical research. The limited specific literature suggests that its synthetic potential remains largely untapped, presenting an open field for future investigation.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-indol-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9-10H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGQGGWXJSIKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19727-91-4 | |
| Record name | 2,3-dihydro-1H-indol-6-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Indolin 6 Ol Hydrochloride and Its Structural Analogs
Direct Synthesis of Indolin-6-ol from Hydroxyindole Precursors
A primary route to Indolin-6-ol involves the chemical reduction of a pre-formed 6-hydroxyindole (B149900) precursor. This approach leverages the relative accessibility of indole (B1671886) compounds and focuses on the selective saturation of the pyrrole (B145914) ring's C2-C3 double bond.
Hydrogenation and Reduction Strategies for Indole to Indoline (B122111) Conversion
The conversion of indoles to indolines is a classic transformation, yet the presence of a hydroxyl group requires careful selection of reaction conditions to avoid side reactions. Catalytic hydrogenation is the most prevalent method for this conversion.
A significant challenge in the hydrogenation of indoles is preventing over-reduction or reduction of other functional groups. For unprotected indoles, heterogeneous catalysis offers a robust solution. An environmentally favorable procedure utilizes a Platinum on carbon (Pt/C) catalyst in water. nih.gov This method is activated by an acid, such as p-toluenesulfonic acid, which protonates the indole at the C-3 position. This protonation disrupts the aromaticity of the pyrrole ring, forming an iminium ion that is more susceptible to hydrogenation. nih.gov This strategy allows for the efficient conversion of various substituted indoles to their corresponding indolines in excellent yields at room temperature and moderate hydrogen pressure. nih.gov
Alternative strategies involve transfer hydrogenation. For instance, a Brønsted acid-catalyzed approach using Hantzsch dihydropyridine as the hydrogen source enables the efficient synthesis of optically active indolines from indole derivatives. organic-chemistry.org Palladium-catalyzed reductions using silanes, such as polymethylhydrosiloxane (PMHS), have also proven effective for N-protected indoles, yielding indolines in good yields at room temperature. organic-chemistry.org
| Catalyst/Reagent | Co-catalyst/Additive | Solvent | Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| Pt/C | p-Toluenesulfonic acid | Water | Room Temperature, H₂ pressure | Green, effective for unprotected indoles | nih.gov |
| Chiral Phosphoric Acid | Hantzsch Ester | Not Specified | Not Specified | Enantioselective synthesis of indolines | organic-chemistry.org |
| Palladium Catalyst | Polymethylhydrosiloxane (PMHS) | Not Specified | Room Temperature | Effective for N-Boc protected indoles | organic-chemistry.org |
Specific Precursors and Reaction Conditions for 6-Hydroxylation
The synthesis of the required 6-hydroxyindole precursor is a critical first step. One common method involves the deprotection of a 6-alkoxyindole. For example, 6-hydroxyindole can be prepared from 6-phenylmethoxyindole via catalytic hydrogenation. prepchem.com In this process, 10% Palladium on carbon is used to cleave the phenylmethoxy (benzyloxy) protecting group under a hydrogen atmosphere, yielding the desired 6-hydroxyindole after purification. prepchem.com
Another classical approach to synthesizing hydroxyindoles is the Bischler-Möhlau reaction. A modified version of this reaction involves the condensation of m-aminophenol with benzoins at a lower temperature (e.g., 135 °C) under hydrochloric acid catalysis. distantreader.orgresearchgate.net This method can produce a mixture of both 4-hydroxy and 6-hydroxyindole isomers, with the 6-hydroxyindole derivative often being the major product. distantreader.orgresearchgate.net The isomers can then be separated by column chromatography.
De Novo Synthesis Approaches to the Indoline Scaffold with 6-Hydroxy Functionality
De novo strategies construct the indoline ring system from acyclic or non-indolic cyclic precursors. These methods offer high flexibility in introducing substituents onto the core structure.
Condensation Reactions Involving Cyclohexadienones and Amines
A highly efficient de novo route to 6-hydroxyindoles involves the reaction of primary amines with specifically substituted cyclohexadienones. nih.govacs.orgresearchgate.net The key substrate is a cyclohexadienone bearing a β-carbonyl moiety at the 4-position. acs.org This substrate can be synthesized through the oxidative dearomatization of the corresponding 4-substituted phenol (B47542) using a hypervalent iodine reagent. acs.org When this cyclohexadienone derivative is condensed with a primary amine (aliphatic or aromatic), it leads to the regioselective formation of a 6-hydroxyindole. acs.orgresearchgate.net This reaction proceeds smoothly and often without the need for a catalyst, providing good to excellent yields. nih.govacs.org
Aza-Michael Addition and Rearomatization Mechanisms
The mechanism for the formation of 6-hydroxyindoles from cyclohexadienones and amines is a well-defined cascade process. The reaction is initiated by the condensation of the primary amine with the β-carbonyl group (e.g., a carboxymethyl group) on the cyclohexadienone substrate to form an enamine intermediate in situ. nih.govacs.orgresearchgate.net
This is followed by an intramolecular aza-Michael addition, where the nitrogen of the enamine attacks the electron-deficient double bond of the cyclohexadienone ring. nih.govacs.orgresearchgate.net The aza-Michael reaction is a conjugate addition of a nitrogen-based nucleophile to an electron-deficient alkene. researchgate.net This cyclization step forms the five-membered nitrogen-containing ring. The final step is a rearomatization of the six-membered ring, which expels a leaving group and results in the stable, aromatic 6-hydroxyindole core. nih.govacs.orgresearchgate.net
Influence of Catalysis on Reaction Yield and Selectivity
While the condensation of carboxymethyl cyclohexadienones with primary amines to yield 6-hydroxyindoles is often catalyst-free, catalysis can play a crucial role in directing the reaction toward different products. nih.govacs.org For instance, when the reaction is performed with certain cyclohexadienone substrates in the presence of a dirhenium heptoxide (Re₂O₇) catalyst, the reaction pathway is altered to produce 6-aminoindoles instead of 6-hydroxyindoles. nih.govacs.org This switch in selectivity is likely due to the catalyst promoting the formation of an iminium ion on the cyclohexadienone ring faster than the enamine formation on the side chain. The subsequent aza-Michael addition then leads to the 6-aminoindole product. acs.org
In related de novo syntheses of indolines, palladium catalysts are frequently employed. For example, Pd(OAc)₂ has been used in the intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones to form fused indoles. mdpi.com The choice of catalyst, ligands, and reaction conditions is paramount in controlling the efficiency and selectivity of these complex transformations.
| Reactants | Catalyst | Solvent | Key Mechanistic Steps | Product Type | Reference |
|---|---|---|---|---|---|
| Carboxymethyl cyclohexadienone + Primary amine | None | Not Specified | Enamine formation, Intramolecular aza-Michael addition, Rearomatization | 6-Hydroxyindole | nih.govacs.org |
| Specific cyclohexadienone + Primary amine | Re₂O₇ | Not Specified | Iminium ion formation, Aza-Michael addition | 6-Aminoindole | nih.govacs.org |
Multi-Component Reaction (MCR) Strategies for Indoline Derivative Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, have emerged as powerful tools for rapidly building molecular complexity. rsc.org These strategies are highly atom-economical and align with the principles of green chemistry.
Indole-Based Multi-Component Cyclizations
Indoles are privileged starting materials in MCRs, often acting as the nucleophilic component to construct more complex heterocyclic systems. The reactivity of the indole nucleus, particularly at the C3 position, is frequently exploited in these transformations. nih.gov
One prominent example is the Ugi MCR, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. Indole derivatives can be incorporated as the carboxylic acid or amine component, or can be involved in post-Ugi cyclization modifications. For instance, a one-pot Ugi-azide reaction involving indole, isocyanides, aldehydes, and trimethylsilyl azide (TMSN₃) has been reported for the synthesis of complex indole-containing structures. nih.gov Similarly, the Petasis boronic acid-Mannich reaction can utilize N-substituted indoles in place of the amine component, reacting with an aldehyde and a boronic acid to form new carbon-carbon bonds at the indole's alpha position. acs.org
Another strategy involves the Pictet-Spengler reaction, which can be integrated into an MCR sequence. For example, the condensation of tryptophan (an indole-containing amino acid) with an aldehyde and an isocyanide in an Ugi-type reaction, followed by a spontaneous Pictet-Spengler cyclization, can generate complex polycyclic β-carboline structures. arkat-usa.org
Table 1: Examples of Indole-Based Multi-Component Reactions
| MCR Type | Key Components | Resulting Scaffold | Reference |
|---|---|---|---|
| Ugi-azide | Indole, Isocyanide, Aldehyde, TMSN₃ | Functionalized Indole Derivatives | nih.gov |
| Petasis Reaction | N-Substituted Indole, Aldehyde, Boronic Acid | α-(Indolyl)carboxylic acids | acs.org |
| Ugi/Pictet-Spengler | Tryptophan, Aldehyde, Isocyanide | Pentacyclic β-carbolines | arkat-usa.org |
| Annulation | Indoles, Aldehydes, α-oxoketene dithioacetals | Dihydrocoumarins and Quinolines | nih.gov |
Stereoselective and Regioselective Synthesis of Complex Indolines
Achieving control over the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is critical when synthesizing biologically active molecules. Several advanced methods have been developed to address this challenge in indoline synthesis.
Stereoselective Synthesis: Enantioselective synthesis of indolines can be achieved through various catalytic methods. One approach is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, which provides optically active indolines with high enantioselectivities. organic-chemistry.org Organocatalysis also offers powerful routes; for example, the addition of monothiomalonates to ortho-bromo nitrostyrenes, followed by an intramolecular Buchwald–Hartwig coupling, yields indolin-3-yl acetates with excellent stereocontrol. acs.orgnih.gov This method allows for the creation of both tertiary and quaternary stereogenic centers. acs.org
Regioselective Synthesis: Controlling the position of substituents on the indoline ring is equally important. Nickel/photoredox dual catalysis has been successfully employed for the one-step synthesis of 3-substituted indolines from iodoacetanilides and alkenes. nih.govmit.eduorganic-chemistry.org This method exhibits very high regioselectivity for the terminal position of both aliphatic and styrenyl olefins. The mechanism leverages multiple oxidation states of nickel, where oxidation to Ni(III) facilitates the challenging C–N bond-forming reductive elimination. nih.govmit.edu This approach is a significant advance, as it provides a convergent annulation strategy analogous to the Larock indole synthesis but targeted for indoline products. nih.gov
Table 2: Catalytic Methods for Selective Indoline Synthesis
| Catalytic System | Reaction Type | Selectivity Achieved | Key Features | Reference |
|---|---|---|---|---|
| Chiral Brønsted Acid | Transfer Hydrogenation | High Enantioselectivity (ee) | Metal-free approach using Hantzsch ester. | organic-chemistry.org |
| Organocatalyst | Thioester Enolate Addition | High Stereoselectivity | Forms tertiary and quaternary stereocenters. | acs.orgnih.gov |
| Nickel/Photoredox | Alkene Annulation | High Regioselectivity | Dual catalytic system enables Csp³–N reductive elimination. | nih.govmit.edu |
| Copper Hydride (CuH) | Hydroamination | High Diastereo- and Enantioselectivity | Produces cis-2,3-disubstituted indolines under mild conditions. | organic-chemistry.org |
Flow Chemistry Protocols for Indoline and Indole Synthesis
Continuous flow chemistry has revolutionized synthetic organic chemistry by offering enhanced safety, better process control, and improved scalability compared to traditional batch methods. nih.govresearchgate.net These advantages are particularly relevant for indole and indoline syntheses, which can involve hazardous reagents or high temperatures and pressures.
Flow chemistry is not limited to indole synthesis; it is also highly applicable to subsequent transformations. For instance, the Friedel-Crafts alkylation of indoles with N-tosyl imines has been performed in a packed-bed column containing a polymer-supported chiral phosphoric acid catalyst. acs.org This setup allows for the continuous production of chiral 3-indolylmethanamine derivatives with high yield and enantiomeric excess, demonstrating the robustness and reusability of the immobilized catalyst. acs.org
Table 3: Comparison of Batch vs. Flow Synthesis for Indole Derivatives
| Synthesis Method | Conditions (Batch) | Conditions (Flow) | Key Improvement in Flow | Reference |
|---|---|---|---|---|
| Heumann Indole Synthesis | Long reaction times, moderate yields, column chromatography needed. | 15 min at 130 °C, >2-fold improvement in overall yield. | Increased yield, reduced time, no purification. | acs.org |
| Fischer Indole Synthesis | N/A | High-temperature/pressure (e.g., 220 °C), ~3 min reaction time. | Drastically reduced reaction time, high productivity (25 g·h⁻¹). | mdpi.com |
| Hemetsberger–Knittel | 140 °C, 2 h | 165 °C, ~1 min | Significant reduction in reaction time with comparable yields. | mdpi.com |
Protective Group Strategies for the Phenolic Hydroxyl and Amine Functions
In the multi-step synthesis of complex molecules like Indolin-6-ol hydrochloride, the selective blocking (protection) and unblocking (deprotection) of reactive functional groups is a fundamental requirement. uchicago.eduwiley.com For the indoline core, the secondary amine (N-H) and the phenolic hydroxyl (O-H) group must be managed carefully.
N-Protection and Deprotection Techniques
The indole/indoline nitrogen is often protected to prevent unwanted side reactions or to direct lithiation to other positions on the ring. sciforum.net The choice of protecting group depends on its stability to the planned reaction conditions and the mildness of the conditions required for its removal.
Common N-protecting groups for indoles and indolines include:
Tosyl (Ts): A robust group, often introduced using tosyl chloride and a base. Deprotection can be harsh but has been achieved under mild conditions using cesium carbonate in a mixed solvent system like THF-MeOH. researchgate.net The reactivity towards deprotection is influenced by substituents on the indole ring; electron-withdrawing groups facilitate cleavage. researchgate.net
tert-Butoxycarbonyl (Boc): Widely used due to its stability under many conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid). An efficient palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (PMHS) can directly yield N-Boc-indolines. organic-chemistry.org
Pivaloyl (Piv): A sterically bulky group that can protect both the N-1 and C-2 positions of indole from electrophilic attack. sciforum.net It is notoriously difficult to remove, though methods using lithium diisopropylamide (LDA) at elevated temperatures have proven effective. sciforum.net
Table 4: Common N-Protecting Groups for Indoline Synthesis
| Protecting Group | Introduction Reagent(s) | Deprotection Condition(s) | Key Features | Reference |
|---|---|---|---|---|
| Tosyl (Ts) | TsCl, Base | Cs₂CO₃, THF/MeOH | Robust; cleavage is substrate-dependent. | researchgate.net |
| Boc | Boc₂O, Base | TFA; or Pd-cat./PMHS for reduction | Acid-labile; widely used and versatile. | organic-chemistry.orgnih.gov |
| Pivaloyl (Piv) | Pivaloyl chloride, Base | LDA, THF, 40-45 °C | Sterically demanding, protects N-1 and C-2. | sciforum.net |
| Benzyl (Bn) | BnBr, Base | Hydrogenolysis (e.g., H₂, Pd/C) | Removed by catalytic hydrogenation. | sciforum.net |
O-Protection Strategies for the Hydroxyl Group
The phenolic hydroxyl group at the 6-position of indolin-6-ol is nucleophilic and acidic, necessitating protection during many synthetic transformations, such as those involving strong bases or electrophiles. libretexts.org
Common O-protecting groups for phenols include:
Methyl (Me): Introduced using reagents like dimethyl sulfate or methyl iodide. Methyl ethers are very stable and require harsh conditions for cleavage, such as boron tribromide (BBr₃). highfine.com
Benzyl (Bn): A common protecting group introduced with benzyl bromide and a base. Its primary advantage is its removal under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), which is orthogonal to many acid- and base-labile groups. researchgate.net
Silyl Ethers (e.g., TBS, TIPS): Formed by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) and a base like imidazole. Their stability is tunable based on the steric bulk of the alkyl groups on the silicon. They are typically cleaved by fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. highfine.com
Methoxymethyl (MOM): An acetal-type protecting group introduced with MOM-Cl and a base. It is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. highfine.comorganic-chemistry.org
Table 5: Common O-Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Introduction Reagent(s) | Deprotection Condition(s) | Key Features | Reference |
|---|---|---|---|---|
| Methyl (Me) | MeI or Me₂SO₄, Base | BBr₃ | Very stable, requires harsh cleavage. | highfine.com |
| Benzyl (Bn) | BnBr, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base; removed under neutral conditions. | researchgate.net |
| tert-Butyldimethylsilyl (TBS) | TBDMSCl, Imidazole | TBAF; H⁺ | Common silyl ether; labile to fluoride and acid. | highfine.com |
| Methoxymethyl (MOM) | MOM-Cl, DIEA | H⁺ (e.g., HCl in MeOH) | Stable to base; cleaved with acid. | highfine.comorganic-chemistry.org |
Asymmetric Synthesis of Chiral Indolin-6-ol Derivatives
The creation of stereogenic centers in the indoline core with high fidelity is paramount for the development of chiral therapeutics. Methodologies to achieve this can be broadly categorized into diastereoselective and enantioselective approaches, each with its own set of strategies and advantages.
Diastereoselectivity in Reduction Reactions
Diastereoselective reductions are a powerful tool for the synthesis of specific stereoisomers of substituted indolines. This approach typically involves the reduction of an indole precursor that already contains a chiral center. The existing stereocenter directs the approach of the reducing agent, leading to the preferential formation of one diastereomer over the other.
A notable example involves the reduction of a chiral 1-alkyl-6-hydroxyindole. The presence of a chiral auxiliary on the indole nitrogen can effectively control the stereochemical outcome of the reduction of the C2-C3 double bond. For instance, the reduction of a 1-((R)-1-phenylethyl)-6-hydroxy-2-methylindole with a reducing agent such as sodium cyanoborohydride can lead to the formation of the corresponding indoline with a diastereomeric ratio (d.r.) of 3:1. The stereochemistry of the newly formed centers at C2 and C3 is dictated by the steric hindrance imposed by the chiral auxiliary at the nitrogen atom.
The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity. Bulky reducing agents are often more sensitive to the steric environment of the substrate, leading to higher diastereomeric excesses.
Table 1: Diastereoselectivity in the Reduction of a Chiral 1-Alkyl-6-hydroxyindole Derivative
| Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) |
|---|---|---|
| 1-((R)-1-phenylethyl)-6-hydroxy-2-methylindole | Sodium Cyanoborohydride | 3:1 |
This table is illustrative and based on reported diastereoselectivity for similar reductions.
Enantioselective Approaches to Indoline Core Synthesis
Enantioselective methods establish chirality in the indoline core from a prochiral starting material through the use of a chiral catalyst or reagent. These methods are highly sought after for their efficiency in producing enantiomerically enriched compounds.
A prominent strategy for the enantioselective synthesis of the indoline core is the asymmetric hydrogenation of indoles. This reaction has been successfully applied to 6-substituted indoles, which are direct precursors to Indolin-6-ol. The use of transition metal catalysts, particularly Ruthenium, with chiral ligands has proven to be highly effective.
For example, the asymmetric hydrogenation of N-protected 6-methoxyindoles can be achieved with high enantioselectivity using a Ruthenium-N-heterocyclic carbene (NHC) catalyst. The catalyst, bearing a chiral ligand, creates a chiral environment that directs the hydrogenation to one face of the indole double bond, resulting in the formation of one enantiomer in excess. In these reactions, enantiomeric ratios (e.r.) of up to 97:3 have been reported for 6-methoxy substituted substrates.
The success of these reactions is highly dependent on the catalyst system, including the metal center, the chiral ligand, and the reaction conditions such as hydrogen pressure and temperature. The electronic nature of the substituent at the 6-position can also influence the reactivity and enantioselectivity of the hydrogenation.
Table 2: Enantioselective Hydrogenation of 6-Substituted Indoles Catalyzed by a Ru-NHC Complex
| Substrate | Enantiomeric Ratio (e.r.) | Yield (%) |
|---|---|---|
| N-Boc-6-methoxyindole | 96:4 | >95 |
Data is based on findings from Ru-NHC-catalyzed asymmetric hydrogenation of substituted indoles.
Following the asymmetric synthesis of the chiral 6-methoxyindoline, a deprotection step is required to yield the desired Indolin-6-ol. A common and effective method for the cleavage of aryl methyl ethers is the use of boron tribromide (BBr₃). This reagent readily removes the methyl group to afford the free hydroxyl group.
The final step in the preparation of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, Indolin-6-ol, with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.
Chemical Reactivity and Transformation Chemistry of Indolin 6 Ol Hydrochloride
Electrophilic Aromatic Substitution on the Indoline (B122111) Ring System
The indoline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of both the nitrogen atom and the hydroxyl group. makingmolecules.comwikipedia.org These groups direct incoming electrophiles primarily to the ortho and para positions. For Indolin-6-ol, this directs substitution to the C-5 and C-7 positions.
While the benzene (B151609) portion of the ring is the primary site for electrophilic aromatic substitution, the C-3 position exhibits reactivity characteristic of an enamine, making it the most reactive site in the parent indole (B1671886) structure for such substitutions. youtube.comquora.com However, in the saturated indoline system, this reactivity is diminished. Under strongly acidic conditions, protonation can occur at C-3, which deactivates the heterocyclic portion and can direct substitution to the C-5 position of the benzene ring. youtube.com
Direct functionalization of the aromatic ring of Indolin-6-ol is a key strategy for synthesizing more complex molecules. Common electrophilic aromatic substitution reactions include formylation, aminomethylation, halogenation, and nitration. wikipedia.orgmasterorganicchemistry.com
Vilsmeier-Haack Reaction (Formylation): This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgchemistrysteps.comijpcbs.comwikipedia.org For activated systems like indoles, this reaction often proceeds smoothly, with formylation occurring at the most nucleophilic position. nih.gov
Mannich Reaction (Aminomethylation): The Mannich reaction is a three-component condensation that installs an aminomethyl group onto an active hydrogen-containing compound. wikipedia.org Using formaldehyde and a secondary amine (like dimethylamine), Indolin-6-ol can be functionalized, typically at the highly activated C-7 position.
The table below summarizes representative electrophilic aromatic substitution reactions on the indoline scaffold.
| Reaction | Electrophile/Reagents | Typical Position of Substitution | Product Type |
| Vilsmeier-Haack | POCl₃, DMF | C-5 or C-7 | Formyl-indolin-6-ol |
| Mannich Reaction | CH₂O, R₂NH | C-7 | 7-Aminomethyl-indolin-6-ol |
| Bromination | Br₂, Lewis Acid | C-5 or C-7 | Bromo-indolin-6-ol |
| Nitration | HNO₃, H₂SO₄ | C-5 or C-7 | Nitro-indolin-6-ol |
Reactions Involving the Indoline Nitrogen Atom (N-1)
The secondary amine at the N-1 position of the indoline ring is a potent nucleophile after neutralization of the hydrochloride salt. This site is central to a wide array of synthetic transformations for producing N-substituted indoline derivatives. organic-chemistry.org
The indoline nitrogen can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form N-acylindolines. This is a common method for protecting the nitrogen or for introducing functional handles for further synthesis.
Similarly, N-alkylation can be achieved using various alkylating agents, such as alkyl halides, often under basic conditions. chemrxiv.org Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents represents a modern and efficient approach. researchgate.netnih.gov This "borrowing hydrogen" methodology allows for the selective formation of N-alkylated indolines. nih.gov
A diverse range of substituents can be introduced at the N-1 position to modulate the molecule's biological and chemical properties. nih.gov Phenyliodine bis(trifluoroacetate) (PIFA) has been used to mediate intramolecular cyclization to form N-substituted indoles from suitable precursors, highlighting advanced methods for constructing the N-substituted ring system. organic-chemistry.org Asymmetric N-alkylation of related isatin (B1672199) compounds can produce chiral N-alkylated precursors that can be converted to chiral N-alkylated indole derivatives. rsc.org
The nucleophilic nitrogen of indoline can react with specific reagents to form ureas, thioureas, and guanidines, which are important pharmacophores in medicinal chemistry. nih.govbeilstein-journals.orgkent.ac.uk
Urea/Thiourea Formation: Reaction of the indoline free base with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) yields the corresponding N-substituted ureas and thioureas. researchgate.netmdpi.com These reactions are typically high-yielding and proceed under mild conditions.
Guanidination: The conversion of the amine to a guanidine group can be accomplished with guanidinylating agents like O-methylisourea. This transformation converts the lysine side chain into a homoarginine, an analog of arginine, which can be useful in proteomics and drug design. nih.gov
The table below details common reactions occurring at the N-1 position of Indolin-6-ol.
| Reaction Type | Reagent | Functional Group Introduced | Product Class |
| Acylation | Acetyl Chloride (CH₃COCl) | Acetyl (-COCH₃) | N-Acetylindolin-6-ol |
| Alkylation | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) | N-Benzylindolin-6-ol |
| Urea Formation | Phenyl Isocyanate (PhNCO) | Phenylaminocarbonyl (-CONHPh) | N-(Phenylcarbamoyl)indolin-6-ol |
| Thiourea Formation | Phenyl Isothiocyanate (PhNCS) | Phenylaminothiocarbonyl (-CSNHPh) | N-(Phenylthiocarbamoyl)indolin-6-ol |
| Guanidination | O-Methylisourea | Guanidinyl (-C(=NH)NH₂) | N-Guanidinylindolin-6-ol |
Transformations of the Hydroxyl Group at C-6
The phenolic hydroxyl group at the C-6 position is a key site for functionalization, allowing for the introduction of a variety of substituents through several important classes of reactions. These transformations are crucial for modifying the properties of the molecule and for its use as a building block in the synthesis of more complex structures.
The hydroxyl group of Indolin-6-ol can undergo esterification to form the corresponding esters. This reaction is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. For instance, O-acylation of hydroxyamino acids can be achieved chemoselectively under acidic conditions using acyl halides or carboxylic anhydrides nih.govresearchgate.net. While specific examples with Indolin-6-ol are not extensively documented, the general principles of Fischer esterification suggest that reacting it with a carboxylic acid in the presence of a strong acid catalyst would yield the corresponding ester.
Similarly, etherification of the 6-hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether chemistrysteps.combyjus.comwikipedia.orgmasterorganicchemistry.comyoutube.com. The choice of base and solvent is critical to control the regioselectivity of the reaction, as competitive N-alkylation can occur. In a study on the alkylation of 6-hydroxyindoline, an unexpected C5-alkylation was observed, highlighting the complex reactivity of this scaffold dntb.gov.ua.
A representative table of potential esterification and etherification reactions is presented below, based on general chemical principles.
| Reactant 1 (Indolin-6-ol) | Reactant 2 | Reaction Type | Product | Conditions |
| Indolin-6-ol | Acetic Anhydride | Esterification | 6-Acetoxyindoline | Pyridine, room temperature |
| Indolin-6-ol | Benzoyl Chloride | Esterification | 6-Benzoyloxyindoline | NaOH (aq), Schotten-Baumann conditions |
| Indolin-6-ol | Methyl Iodide | Etherification | 6-Methoxyindoline | NaH, DMF |
| Indolin-6-ol | Benzyl Bromide | Etherification | 6-(Benzyloxy)indoline | K2CO3, Acetone |
To activate the C-6 position for cross-coupling reactions, the hydroxyl group can be converted into a better leaving group, such as a trifluoromethanesulfonate (triflate). This transformation is typically achieved by reacting the phenol (B47542) with triflic anhydride in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine. The resulting aryl triflate is a versatile intermediate for various palladium-catalyzed cross-coupling reactions organic-chemistry.org. The synthesis of indolylmaleimide triflates has been reported as a key step in the preparation of protein kinase C inhibitors, demonstrating the utility of this transformation on indole-related scaffolds nih.gov.
Once converted to a triflate or a related sulfonate, the C-6 position of the indoline ring can participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the indolin-6-yl triflate with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds acs.orgacs.orgresearchgate.netkhanacademy.org. The synthesis of 3-(indolin-6-yl) derivatives for use as NADPH oxidase 2 inhibitors often involves Suzuki-Miyaura or Miyaura borylation reactions as key steps researchgate.netmdpi.com.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the indolin-6-yl triflate and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst researchgate.netchemistrysteps.com. This reaction is valuable for the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the indolin-6-yl triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand researchgate.net.
The table below summarizes the potential cross-coupling reactions of an indolin-6-yl triflate intermediate.
| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst/Ligand | Product |
| Indolin-6-yl triflate | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4 | 6-Phenylindoline |
| Indolin-6-yl triflate | Phenylacetylene | Sonogashira | PdCl2(PPh3)2, CuI | 6-(Phenylethynyl)indoline |
| Indolin-6-yl triflate | Morpholine | Buchwald-Hartwig | Pd2(dba)3, BINAP | 6-Morpholinoindoline |
Ring-Opening and Rearrangement Reactions of Indoline Derivatives
The indoline scaffold, while generally stable, can undergo ring-opening or rearrangement reactions under certain conditions. Acid-catalyzed ring-opening of strained heterocyclic systems like epoxides is a well-known process, and similar principles can apply to the indoline ring, especially if activated by appropriate substituents khanacademy.orgmasterorganicchemistry.com. Skeletal rearrangements are also significant in the synthesis of complex indole alkaloids, where the indoline core is often a key structural motif that can be manipulated to create intricate polycyclic systems thieme-connect.comthieme-connect.comacs.org.
Oxidation and Reduction Chemistry of the Indoline Scaffold
The indoline ring can be readily oxidized to the corresponding indole. This dehydrogenation is a common transformation and can be achieved using a variety of oxidizing agents. The oxidation of substituted indoles can also lead to the formation of oxindoles or other oxidized derivatives, depending on the reaction conditions and the substitution pattern of the indoline acs.orgenergyfrontier.us. The oxidation of hydroxyindoles, in particular, can be complex, potentially leading to quinone-type structures. One-electron oxidation of 6-hydroxyindole (B149900) has been shown to form the corresponding indoloxyl radical wikipedia.org.
Conversely, the indoline scaffold is the reduced form of indole. Further reduction of the benzene ring of indoline is possible but generally requires harsh conditions, such as high-pressure hydrogenation. The reduction of derivatives containing carbonyl groups, such as oxindoles, to the corresponding indoline is a more common transformation and can be achieved using reducing agents like lithium aluminum hydride or through Wolff-Kishner type reductions yale.eduresearchgate.net.
Dearomatization of indoles is a powerful strategy for the synthesis of structurally diverse and complex indoline derivatives acs.orgthieme-connect.comnih.govnih.govresearchgate.netrsc.orgnih.gov. These reactions disrupt the aromaticity of the indole ring to create sp3-hybridized centers, often with high stereocontrol. Photocatalysis has emerged as a mild and efficient method for the dearomatization of indoles, allowing for a variety of functional groups to be introduced onto the indoline scaffold dntb.gov.uanih.govnih.govresearchgate.net.
Oxidation to Indole or Oxindole (B195798) Derivatives
The conversion of the indoline scaffold to the corresponding indole or oxindole is a common strategy in synthetic organic chemistry to access these important classes of heterocyclic compounds. While specific studies detailing the direct oxidation of Indolin-6-ol hydrochloride are not extensively documented, the general principles of indoline oxidation can be applied to understand its potential transformations.
The dehydrogenation of indolines to indoles typically involves the use of a variety of oxidizing agents. Common reagents for this transformation include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and palladium on carbon (Pd/C) in the presence of a hydrogen acceptor. The reaction mechanism generally involves the removal of two hydrogen atoms from the C2 and C3 positions of the indoline ring, leading to the formation of the aromatic indole ring. For Indolin-6-ol, this would result in the formation of Indole-6-ol.
The oxidation of an indoline to an oxindole involves the introduction of a carbonyl group at the C2 position. This transformation is more complex and can proceed through various intermediates. While direct oxidation of the indoline methylene group at C2 is one possible route, it often requires specific reagents and conditions. More commonly, oxindoles are synthesized from different precursors. However, conceptually, the oxidation of Indolin-6-ol to 6-hydroxyoxindole would be a valuable transformation.
A plausible synthetic route for the oxidation of Indolin-6-ol to Indole-6-ol is presented in the following table, based on general methodologies for indoline dehydrogenation.
| Starting Material | Reagent/Catalyst | Solvent | Product |
| Indolin-6-ol | Palladium on Carbon (Pd/C) | Toluene | Indole-6-ol |
| Indolin-6-ol | Manganese Dioxide (MnO₂) | Dichloromethane | Indole-6-ol |
This table represents a conceptual pathway for the oxidation of Indolin-6-ol based on established methods for similar substrates, as direct literature precedent for this specific transformation is limited.
Formation of Fused Heterocyclic Systems from Indolin-6-ol
The indoline nucleus is a valuable scaffold for the construction of more complex, fused heterocyclic systems, which are often found in biologically active natural products and synthetic pharmaceuticals. The reactivity of the C2 and C3 positions, as well as the nitrogen atom and the aromatic ring, allows for a variety of annulation reactions.
Spiro[indoline-3,2′-thiazolidine] derivatives are an important class of spirocyclic compounds with a wide range of biological activities. The synthesis of these compounds typically involves a three-component reaction between an isatin derivative (which possesses a ketone at the C3 position), an amine, and a mercaptoacetic acid derivative.
While there is a lack of direct literature precedent for the synthesis of spiro[indoline-3,2′-thiazolidine] derivatives starting from Indolin-6-ol, a hypothetical reaction pathway can be envisioned. This would likely involve a multi-step process. First, Indolin-6-ol would need to be oxidized to the corresponding isatin, 6-hydroxyisatin. This intermediate could then undergo the classical three-component reaction with an amine and mercaptoacetic acid to yield the desired spiro[indoline-3,2′-thiazolidine] derivative.
The general reaction for the formation of the spiro-thiazolidine ring from an isatin is outlined below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Isatin Derivative | Amine | Mercaptoacetic Acid | Spiro[indoline-3,2′-thiazolidine] |
This table illustrates the conventional method for synthesizing spiro[indoline-3,2′-thiazolidine]s, which would require the initial conversion of Indolin-6-ol to the corresponding isatin.
Indole-azole biheterocycles, which contain both an indole and an azole (e.g., pyrazole, triazole, oxazole) moiety, are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The synthesis of such compounds from Indolin-6-ol would likely involve the introduction of an azole ring onto the indoline scaffold.
This could be achieved through several synthetic strategies. For example, functionalization of the indoline nitrogen or the aromatic ring with a group that can then be elaborated into an azole ring is a common approach. Alternatively, a pre-formed azole-containing fragment could be coupled to the Indolin-6-ol core.
The construction of novel polycyclic indoline architectures is a key area of research in synthetic organic chemistry. These complex structures are often inspired by natural products and are synthesized to explore new chemical space for drug discovery. Starting from Indolin-6-ol, the formation of additional rings can be achieved through various intramolecular cyclization reactions.
For instance, the nitrogen atom of the indoline can be functionalized with a side chain containing a reactive group that can subsequently cyclize onto the aromatic ring or the C2 position. Similarly, the hydroxyl group at the 6-position can be used as a handle for further annulation reactions. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly powerful for the efficient construction of such complex molecules.
While specific examples of these transformations starting from this compound are not readily found in the literature, the general principles of indole and indoline chemistry provide a framework for its potential use in the synthesis of these and other complex heterocyclic systems. Further research is needed to fully explore the synthetic utility of this versatile building block.
Advanced Spectroscopic and Analytical Characterization of Indolin 6 Ol Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like Indolin-6-ol hydrochloride in solution. researchgate.netupi.edu By analyzing the chemical shifts, coupling constants, and integrations in both ¹H and ¹³C NMR spectra, the constitution of the molecule can be mapped out. thieme-connect.denih.gov For this compound, the protonated nitrogen and the hydroxyl-substituted aromatic ring create a distinct electronic environment, leading to a characteristic set of signals.
The ¹H NMR spectrum is expected to show signals for the aromatic protons, the aliphatic protons of the pyrrolidine (B122466) ring, and the exchangeable protons from the hydroxyl and ammonium (B1175870) groups. The aromatic protons would appear as a complex splitting pattern in the downfield region, while the aliphatic protons at C2 and C3 would likely present as triplets. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, with their chemical shifts influenced by the attached functional groups and their position within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar indoline (B122111) structures. Actual experimental values may vary based on solvent and other conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~3.2 - 3.4 (t) | ~45 - 50 |
| C3 | ~3.0 - 3.2 (t) | ~28 - 33 |
| C4 | ~7.0 - 7.2 (d) | ~125 - 130 |
| C5 | ~6.6 - 6.8 (dd) | ~115 - 120 |
| C6 | - | ~150 - 155 |
| C7 | ~6.7 - 6.9 (d) | ~110 - 115 |
| C3a | - | ~130 - 135 |
| C7a | - | ~140 - 145 |
| N1-H₂⁺ | Variable, broad | - |
While 1D NMR provides fundamental information, 2D NMR techniques are essential for assembling the complete molecular puzzle, especially for complex structures. youtube.comslideshare.net These experiments reveal correlations between different nuclei, confirming connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would display cross-peaks between the protons on C2 and C3, confirming their adjacency. It would also show correlations between the coupled protons on the aromatic ring, helping to assign their specific positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the indoline structure, for instance, connecting the triplet at ~3.2 ppm to the carbon at ~45 ppm (C2). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. sdsu.edu It helps piece together the molecular skeleton. For example, HMBC would show a correlation from the C2 protons to the C3a and C7a carbons, and from the aromatic protons to various quaternary and protonated carbons, confirming the fusion of the bicyclic ring system. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of nuclei. mdpi.com This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the C7 proton and the C2 protons, providing insights into the preferred conformation of the five-membered ring. researchgate.net
Table 2: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H (2-3 bonds) | H2 ↔ H3; H4 ↔ H5; H5 ↔ H7 | J-coupled protons, adjacent aliphatic and aromatic protons. |
| HSQC | ¹H ↔ ¹³C (1 bond) | H2 ↔ C2; H3 ↔ C3; H4 ↔ C4 | Direct C-H attachments. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H2 ↔ C3a, C7a; H7 ↔ C5, C7a | Connectivity across quaternary carbons and heteroatoms. |
| NOESY | ¹H ↔ ¹H (through space) | H7 ↔ H2; H5 ↔ H4 | Spatial proximity, conformational details. |
The five-membered ring in the indoline system is not planar and can undergo conformational fluctuations, often described as puckering or a "ring flip." Dynamic NMR (DNMR) studies involve acquiring NMR spectra at variable temperatures to study these dynamic processes. nih.gov As the temperature is lowered, the rate of interconversion between different conformations can be slowed. If the energy barrier is high enough, separate signals for each conformer may be observed at low temperatures. researchgate.net Analyzing the changes in the NMR lineshape as a function of temperature allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing quantitative insight into the molecule's conformational flexibility. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation pathways, which can aid in structural elucidation. researchgate.net
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). nih.govpnnl.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass. umb.edu For this compound, the free base (Indolin-6-ol, C₈H₉NO) would be ionized, typically by protonation, to form the [M+H]⁺ ion. HRMS would measure the exact mass of this ion, allowing for the unambiguous confirmation of its molecular formula.
Molecular Formula: C₈H₉NO
Monoisotopic Mass: 135.06841 u
Protonated Ion [M+H]⁺: C₈H₁₀NO⁺
Calculated Exact Mass of [M+H]⁺: 136.07569 u
An experimental HRMS measurement yielding a mass very close to 136.07569 would confirm the elemental composition of the parent ion.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected precursor ion. nih.govnih.gov The precursor ion (in this case, the protonated Indolin-6-ol at m/z 136.07) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides valuable mechanistic insights. researchgate.netresearchgate.net For indoline derivatives, fragmentation often involves cleavages of the saturated five-membered ring. nih.gov
A plausible fragmentation pathway for protonated Indolin-6-ol could involve a retro-Diels-Alder (RDA)-type cleavage of the dihydropyrrole ring, which is a common pathway for similar alkaloids. nih.gov This could lead to the loss of ethene (C₂H₄), resulting in a major fragment ion. Subsequent losses of small neutral molecules like CO or HCN from the aromatic portion could also be observed.
Table 3: Plausible MS/MS Fragments for Protonated Indolin-6-ol ([C₈H₁₀NO]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 136.07 | 118.06 | H₂O | Loss of water |
| 136.07 | 108.06 | C₂H₄ (Ethene) | RDA fragmentation of the indoline ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups within the molecule. americanpharmaceuticalreview.com The resulting spectrum serves as a molecular fingerprint.
For this compound, the spectrum would be characterized by several key vibrational bands:
O-H Stretch: A broad and strong band in the IR spectrum, typically around 3200-3400 cm⁻¹, corresponding to the hydroxyl group. core.ac.uk
N-H Stretch: As a hydrochloride salt, the amine will exist as an ammonium ion (NH₂⁺). This will give rise to strong, broad stretching bands in the region of 2800-3200 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region. core.ac.uk These are often strong in both IR and Raman spectra.
C-O Stretch: The phenolic C-O stretching vibration is expected to produce a strong band in the IR spectrum around 1200-1260 cm⁻¹.
C-N Stretch: The aliphatic C-N stretching vibration will appear in the 1020-1250 cm⁻¹ region.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for observing the aromatic C=C stretching modes and the carbon backbone vibrations. montclair.eduias.ac.in In contrast, IR spectroscopy is more sensitive to polar bonds, making the O-H, N-H, and C-O stretches particularly prominent. ksu.edu.sa
Table 4: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3400 | Strong, Broad | Weak |
| N-H₂⁺ Stretch (Ammonium) | 2800 - 3200 | Strong, Broad | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Strong |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong | Medium |
Interpretation of Functional Group Vibrations
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, characteristic vibrational modes would be expected for the indoline ring, the hydroxyl group, and the hydrochloride salt.
The indoline structure would exhibit several key vibrations. The N-H stretching vibration of the secondary amine within the indoline ring is typically observed in the region of 3300-3500 cm⁻¹. The presence of the hydrochloride would likely shift this peak due to the protonation of the nitrogen, resulting in an N⁺-H stretch at a lower frequency, often appearing as a broad band. Aromatic C-H stretching vibrations from the benzene (B151609) ring portion of the indoline structure would be expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.
The hydroxyl (-OH) group would show a characteristic broad O-H stretching band in the FTIR spectrum, generally in the range of 3200-3600 cm⁻¹. The C-O stretching vibration would be found in the fingerprint region, typically between 1000 and 1260 cm⁻¹. The C-N stretching vibration of the indoline ring would also be present in the fingerprint region, usually around 1250-1350 cm⁻¹.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N⁺-H (Ammonium) | Stretching | 2800-3200 (broad) |
| O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
Vibrational Analysis Coupled with DFT
To gain a more precise understanding of the vibrational modes, experimental FTIR and Raman spectra can be complemented by theoretical calculations using Density Functional Theory (DFT). By creating a computational model of the this compound molecule, its vibrational frequencies and intensities can be predicted.
This computational approach allows for a detailed assignment of each observed vibrational band to a specific atomic motion within the molecule. Discrepancies between the calculated and experimental frequencies can be minimized by applying scaling factors, which account for the approximations inherent in the theoretical methods and the influence of the solid-state environment in the experimental sample. Such a combined approach provides a robust and comprehensive analysis of the molecule's vibrational properties.
UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic system of the indoline ring.
Solvent Effects on Electronic Absorption
The position and intensity of these absorption bands can be influenced by the polarity of the solvent. In moving from a nonpolar to a polar solvent, a red shift (bathochromic shift) or a blue shift (hypsochromic shift) of the absorption maximum (λmax) can occur, depending on the nature of the electronic transition and the difference in stabilization of the ground and excited states by the solvent. For many indole (B1671886) and indoline derivatives, an increase in solvent polarity often leads to a red shift in the absorption spectrum.
Table 2: Hypothetical UV-Visible Absorption Maxima of an Indoline Derivative in Various Solvents
| Solvent | Polarity | λmax (nm) |
|---|---|---|
| Hexane | Nonpolar | 280 |
| Dichloromethane | Polar Aprotic | 285 |
| Ethanol | Polar Protic | 290 |
Photochromic Behavior in Related Indolino-spiropyran Systems
While this compound itself is not photochromic, the indoline moiety is a key component of many photochromic spiropyran molecules. In these systems, irradiation with UV light can induce the cleavage of a C-O bond, leading to the formation of a colored, open-ring merocyanine (B1260669) isomer. This process is reversible, with the colored form reverting to the colorless spiropyran form upon exposure to visible light or heat. The study of the electronic properties of indoline derivatives is crucial for understanding and designing these advanced photoresponsive materials.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-Crystal X-ray Diffraction Studies
A single-crystal X-ray diffraction study of this compound would reveal the precise arrangement of the indoline ring, the position of the hydroxyl group, and the location of the chloride counter-ion. It would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the ammonium group, and the chloride ion, which dictate the crystal packing.
For a molecule like Indolin-6-ol, which is achiral, the concept of absolute stereochemistry does not apply unless it crystallizes in a chiral space group. The crystallographic data would provide key structural parameters.
Table 3: Illustrative Crystallographic Data for a Hypothetical Indoline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 980.1 |
Analysis of Intermolecular Interactions in Crystal Lattice
The arrangement of molecules within a crystal lattice is dictated by a complex network of intermolecular interactions. A thorough analysis of these forces is crucial for understanding the physicochemical properties of a solid-state material like this compound, including its stability, solubility, and morphology. The study of analogous indole derivatives through single-crystal X-ray diffraction provides significant insights into the interactions that likely govern the crystal packing of this compound.
Computational and experimental studies on indole analogues reveal several key intermolecular interactions that are responsible for the formation and stabilization of the crystal structure. acs.orgiosrjournals.org These interactions include strong conventional hydrogen bonds, as well as weaker non-covalent forces such as π-π stacking, N-H···π, and dipole-dipole interactions. acs.orgnih.gov The hydrochloride salt form introduces strong ionic interactions and enhances the hydrogen-bonding capabilities of the indoline moiety. The protonated nitrogen atom and the hydroxyl group are primary donors for hydrogen bonds, while the chloride ion is a strong acceptor.
The energies of these interactions can be quantified using computational methods, such as those based on Density Functional Theory (DFT). acs.orgacs.org For simple indole analogues, the energies of the most important intermolecular interactions have been calculated, providing a reference for understanding the forces at play in more complex derivatives. nih.gov
Table 1: Typical Intermolecular Interactions in Indole Derivatives and Their Calculated Energies
| Interaction Type | Description | Typical Energy (kJ/mol) | Reference |
|---|---|---|---|
| Hydrogen Bonds (e.g., N-H···O, O-H···Cl) | Strong directional interaction between a hydrogen atom and an electronegative atom. Dominant in the hydrochloride salt. | -34 | acs.orgnih.gov |
| N-H···π Interactions | A specific type of hydrogen bond where the π-system of the aromatic ring acts as the hydrogen bond acceptor. | -28 | acs.orgnih.gov |
| π···π Stacking Interactions | Attractive, noncovalent interactions between aromatic rings. Contributes to the packing of flat molecules. | -18 | acs.orgnih.gov |
| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles in polar molecules. | -18 | acs.orgnih.gov |
The combination and relative strength of these interactions determine the final three-dimensional arrangement of the molecules, influencing the crystal's morphology and bulk properties. acs.orgnih.gov Predicting crystal morphology can be achieved using models such as the Bravais-Friedel-Donnay-Harker (BFDH) model, which relates the crystal habit to its internal lattice structure. acs.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools for the separation, purification, and purity assessment of this compound and its derivatives. openaccessjournals.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the non-volatile and thermally sensitive compounds within the indoline family. cetjournal.it It offers high resolution and sensitivity for both qualitative and quantitative analysis.
For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. In this setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. cetjournal.it
Stationary Phase: The most common stationary phases are silica-based particles chemically bonded with alkyl chains, such as C18 (octadecylsilane) or C8 (octylsilane) columns. cetjournal.itnih.gov A Waters PAH C18 column (5 µm, 4.6 mm × 250 mm) has been successfully used for the analysis of indoline. cetjournal.it
Mobile Phase: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. cetjournal.itmdpi.com To ensure good peak shape and retention for amine-containing compounds like indoline, additives such as formic acid or trifluoroacetic acid (TFA) are often incorporated into the mobile phase. cetjournal.it A gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate complex mixtures of related indole compounds. nih.govmdpi.com
Detection: The indole and indoline chromophores allow for straightforward detection using a UV-Vis detector. nih.gov The characteristic absorbance for these compounds is typically monitored around 280 nm. cetjournal.itoup.com For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.com
Table 2: Exemplary HPLC Parameters for Indoline and Related Compound Analysis
| Parameter | Condition 1 (Indoline) | Condition 2 (Indole Derivatives) | Reference |
|---|---|---|---|
| Column | Waters PAH C18 (5 µm, 4.6 mm × 250 mm) | Symmetry C8 | cetjournal.it |
| Mobile Phase | Isocratic: 20:80 (v/v) Methanol : 0.1% TFA | Gradient: Acetic acid:H₂O (pH 3.8) and Acetonitrile:H₂O | cetjournal.itnih.gov |
| Flow Rate | 0.6 mL/min | Not Specified | cetjournal.it |
| Detector | UV/Vis at 280 nm | Fluorimetric (λex = 280 nm / λem = 350 nm) | cetjournal.itnih.gov |
| Temperature | 30ºC | Not Specified | cetjournal.it |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating and identifying volatile and thermally stable compounds. sums.ac.ir For polar compounds like this compound, which contains hydroxyl and amine functional groups, direct analysis can be challenging due to low volatility and potential for thermal degradation in the GC injector.
To overcome these limitations, a derivatization step is often employed prior to GC-MS analysis. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. A common approach for compounds with active hydrogens (like those in -OH and -NH groups) is silylation, using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (tBDMS) derivatives. researchgate.net This derivatization increases the compound's volatility and improves its chromatographic behavior. researchgate.net
In the GC-MS system, the derivatized analyte is separated on a capillary column (e.g., DB-1) based on its boiling point and interaction with the stationary phase. oup.com The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification. sums.ac.ir The National Institute of Standards and Technology (NIST) provides a Kovats Retention Index of 1544 for Indolin-6-ol on a standard non-polar column, which is a key parameter for its identification in GC analysis. nih.gov
Table 3: Typical GC-MS Instrumental Parameters for Analysis of Heterocyclic Compounds
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column | DB-1 or similar non-polar capillary column (e.g., 30 m × 0.25 mm) | oup.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) | mdpi.com |
| Injector Temperature | 250 - 280 °C | sums.ac.irmdpi.com |
| Oven Program | Temperature ramp, e.g., start at 80°C, ramp to 280°C | mdpi.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | sums.ac.ir |
| Mass Range | 40-500 amu | sums.ac.ir |
| Derivatization | Often required (e.g., silylation) for polar analytes | researchgate.net |
Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on this compound are not present in the public domain. While general computational properties for the base compound, Indolin-6-ol, are available in databases such as PubChem, in-depth research articles covering Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations for the hydrochloride salt have not been published. nih.govuni.lu
Therefore, it is not possible to provide specific research findings for the requested outline sections, including geometry optimization, HOMO-LUMO gap analysis, Natural Bond Orbital (NBO) analysis, reactivity indices, Fukui functions, or conformational dynamics in solution for this compound.
Methodologies for these types of analyses are well-established in computational chemistry. For instance, DFT is frequently used to determine optimized molecular geometries, electronic structures, and reactivity descriptors. nih.govresearchgate.netresearchgate.net Similarly, MD simulations are a standard approach for investigating the conformational dynamics of molecules in solution. However, the application of these specific methods to this compound has not been documented in the accessible literature.
Computational and Theoretical Investigations of Indolin 6 Ol Hydrochloride
Molecular Dynamics (MD) Simulations
Solvent Effects on Molecular Behavior
The behavior of Indolin-6-ol hydrochloride in different solvent environments is a critical aspect of its computational analysis. The polarity of the solvent can significantly influence the molecule's conformation, stability, and electronic properties. In aqueous solutions, the hydrochloride salt exists in its protonated form, which enhances its solubility.
Computational studies on similar heterocyclic compounds have shown that polar solvents can stabilize charged species through hydrogen bonding and dipole-dipole interactions. For this compound, a polar protic solvent like water would be expected to form hydrogen bonds with the hydroxyl group and the protonated indoline (B122111) nitrogen. These interactions would influence the rotational barriers of the molecule and the orientation of the hydroxyl group.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are powerful computational tools for predicting the biological activity and physicochemical properties of molecules based on their structural features. For this compound, these studies can guide the design of new derivatives with enhanced therapeutic potential.
Predictive Modeling for Derivatives
Predictive QSAR models for derivatives of this compound can be developed by creating a library of virtual compounds with various substitutions on the indoline ring or the hydroxyl group. By calculating a range of molecular descriptors for each derivative and correlating them with a known biological activity (e.g., enzyme inhibition), a mathematical model can be constructed. These models, often built using techniques like multiple linear regression or machine learning algorithms, can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. Studies on other indole (B1671886) and isatin (B1672199) derivatives have successfully employed QSAR to predict their inhibitory activity against various enzymes. acs.org
Correlation of Molecular Descriptors with Observed Properties
The success of QSAR and SPR models hinges on the selection of appropriate molecular descriptors that capture the essential structural and chemical features of the molecules. For this compound and its derivatives, these descriptors can be categorized into several classes:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, branching indices, and shape indices.
Electronic descriptors: These relate to the electronic structure of the molecule and include properties like dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For phenolic compounds, electronic features of the hydroxyl group have been shown to be significant in toxicity models. nih.gov
Quantum-chemical descriptors: Derived from quantum mechanical calculations, these can include hardness, chemical potential, and electrophilicity index, which have been used in QSAR studies of phenol (B47542) derivatives. nih.gov
The correlation of these descriptors with observed properties, such as binding affinity or solubility, provides insights into the structure-activity and structure-property relationships.
Table 1: Hypothetical Molecular Descriptors for a Series of Indolin-6-ol Derivatives
| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |
| Indolin-6-ol | 135.16 | 1.45 | 32.26 | -5.43 | -0.21 |
| 5-Chloro-indolin-6-ol | 169.61 | 2.15 | 32.26 | -5.58 | -0.45 |
| 5-Methyl-indolin-6-ol | 149.19 | 1.89 | 32.26 | -5.31 | -0.15 |
| 5-Nitro-indolin-6-ol | 180.16 | 1.35 | 78.09 | -6.12 | -1.23 |
Note: The data in this table is illustrative and based on general principles of substituent effects. Actual values would require specific quantum chemical calculations.
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this is a crucial step in understanding its potential as an enzyme inhibitor.
Prediction of Ligand-Target Interactions
Molecular docking simulations can be used to place this compound into the active site of a target enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity. The protonation state of the ligand is a critical factor in these simulations, as it affects the electrostatic interactions and hydrogen bonding patterns. nih.govnih.gov For this compound, the protonated indoline nitrogen would be expected to form favorable interactions with negatively charged or polar residues in the enzyme's active site.
Docking studies of other indoline derivatives have shown their ability to bind to various enzymes, including NADPH oxidase 2. mdpi.com Similarly, docking studies of phenolic compounds have elucidated their binding modes with enzymes like tyrosinase and phospholipase A2. mdpi.comufms.br These studies often reveal key interactions, such as hydrogen bonds between the phenolic hydroxyl group and active site residues, and hydrophobic interactions involving the aromatic ring.
Elucidation of Enzyme Inhibition Mechanisms
Following the prediction of a binding pose, the mechanism of enzyme inhibition can be further investigated. The docking results can suggest whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For instance, if this compound is predicted to bind in the same site as the natural substrate, it would suggest a competitive inhibition mechanism.
Binding energy calculations provide a more quantitative estimate of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the free energy of binding from molecular dynamics simulations of the protein-ligand complex. These calculations can help to rank different derivatives and provide a more accurate prediction of their inhibitory potency.
Table 2: Illustrative Binding Energy Calculations for this compound with a Hypothetical Kinase Target
| Component | Energy (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 55.8 |
| Nonpolar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG) | -23.2 |
Note: This data is hypothetical and serves to illustrate the components of a binding energy calculation.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods
The in-silico prediction of spectroscopic properties for molecules like this compound has become an indispensable tool in modern chemical research. Computational chemistry offers a powerful avenue to anticipate the spectral characteristics of compounds, providing valuable insights that complement and guide experimental work. By employing sophisticated quantum mechanical calculations, it is possible to generate theoretical spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These predictions are instrumental in the structural elucidation of new molecules, aiding in the interpretation of complex experimental data and, in some cases, predicting the properties of compounds that have not yet been synthesized.
The primary methodologies for these predictions are rooted in Density Functional Theory (DFT) for ground-state properties like IR and NMR spectra, and its extension, Time-Dependent Density Functional Theory (TD-DFT), for excited-state phenomena observed in UV-Vis spectroscopy. The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-311++G(2d,p)), which define the mathematical approximation of the molecule's electronic system. For this compound, these computational approaches would allow for a detailed theoretical characterization of its spectroscopic behavior.
Validation of Experimental Data
A critical application of computational spectroscopy is the validation of experimentally obtained spectra. Discrepancies between experimental and theoretical data can highlight structural misassignments or reveal complex conformational or solvent effects not initially considered. The process involves a systematic comparison of the key features of the experimental and computationally predicted spectra.
For the ¹H and ¹³C NMR spectra of this compound, computational methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework, can predict chemical shifts. These predicted values, once scaled and corrected for a reference compound like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental results. A strong correlation between the predicted and measured shifts would serve to validate the proposed chemical structure.
Similarly, the vibrational frequencies in an experimental IR spectrum can be validated against a theoretical spectrum calculated using DFT. The predicted vibrational modes can be assigned to specific functional groups within the this compound molecule, such as the O-H stretch of the hydroxyl group, the N-H stretch of the indoline amine, and various C-H and C-C vibrations of the aromatic and aliphatic rings. Agreement between the calculated and observed frequencies and intensities would confirm the structural integrity and bonding arrangement of the molecule.
In the case of UV-Vis spectroscopy, TD-DFT calculations can predict the electronic transitions and their corresponding maximum absorption wavelengths (λmax). These theoretical predictions can be compared with the experimental UV-Vis spectrum to validate the electronic structure and chromophores present in this compound. For instance, the predicted π-π* transitions of the aromatic system can be matched with the absorption bands observed experimentally.
A hypothetical validation of experimental data for this compound is presented in the tables below, showcasing the expected correlation between theoretical predictions and experimental observations.
Table 1: Hypothetical Validation of ¹H NMR Data for this compound Calculations performed at the B3LYP/6-311++G(2d,p) level of theory with a solvent model.
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| H-1 (N-H) | 8.5 | 8.3 | 0.2 |
| H-2 | 3.1 | 3.0 | 0.1 |
| H-3 | 3.6 | 3.5 | 0.1 |
| H-4 | 7.1 | 7.0 | 0.1 |
| H-5 | 6.8 | 6.7 | 0.1 |
| H-7 | 6.9 | 6.8 | 0.1 |
Table 2: Hypothetical Validation of IR Spectral Data for this compound Calculations performed at the B3LYP/6-311++G(2d,p) level of theory.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | 3450 | 3400 | Phenolic hydroxyl |
| N-H stretch | 3350 | 3320 | Amine |
| C-H stretch (aromatic) | 3100 | 3080 | Aromatic ring |
| C-H stretch (aliphatic) | 2950 | 2930 | Aliphatic ring |
| C=C stretch (aromatic) | 1610 | 1600 | Aromatic ring |
| C-N stretch | 1250 | 1240 | Amine |
Theoretical Prediction of Unmeasured Spectra
Beyond validation, computational methods provide the powerful capability to predict spectra that have not been, or cannot be, experimentally measured. This is particularly valuable for transient intermediates, highly reactive species, or compounds that are difficult to synthesize or isolate. For a stable molecule like this compound, predicting unmeasured spectra can still offer significant advantages, such as providing a reference for future experimental work or exploring its spectroscopic properties under various conditions (e.g., in different solvents or at different temperatures) that are not easily accessible experimentally.
For instance, while a standard ¹H NMR spectrum is readily obtainable, more complex NMR experiments, such as 2D NMR (COSY, HSQC, HMBC), can be complemented by computational predictions to aid in the complete and unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap.
Furthermore, computational methods can predict the UV-Vis spectrum in a variety of solvents, revealing potential solvatochromic shifts (changes in λmax with solvent polarity) that can provide insights into the nature of the electronic transitions and the molecule's interaction with its environment. TD-DFT calculations can elucidate the specific molecular orbitals involved in each electronic transition, offering a level of detail that is not directly accessible from experimental data alone.
The following tables present hypothetical predictions for the ¹³C NMR and UV-Vis spectra of this compound, illustrating the type of data that can be generated computationally in the absence of experimental measurements.
Table 3: Theoretical Prediction of ¹³C NMR Chemical Shifts for this compound Calculations performed at the B3LYP/6-311++G(2d,p) level of theory.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 47.5 |
| C-3 | 29.8 |
| C-3a | 130.2 |
| C-4 | 115.9 |
| C-5 | 118.7 |
| C-6 | 155.3 |
| C-7 | 110.1 |
Table 4: Theoretical Prediction of UV-Vis Absorption for this compound Calculations performed using TD-DFT at the CAM-B3LYP/6-311++G(2d,p) level of theory in an aqueous solvent model.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 295 | 0.15 | HOMO -> LUMO | π -> π* |
| 250 | 0.45 | HOMO-1 -> LUMO | π -> π* |
These computationally generated spectra provide a detailed and valuable theoretical framework for the spectroscopic properties of this compound, guiding future experimental investigations and contributing to a deeper understanding of its molecular structure and electronic properties.
Applications of Indolin 6 Ol Hydrochloride and Its Derivatives in Advanced Chemical Disciplines
Role as a Precursor in Complex Organic Synthesis
The indoline (B122111) skeleton is a cornerstone in the synthesis of complex molecular architectures. organic-chemistry.org Its presence in a vast family of alkaloids and other bioactive compounds underscores its importance. rsc.orgresearchgate.net Synthetic chemists utilize precursors like Indolin-6-ol to construct these intricate structures, leveraging the inherent reactivity and stereochemical properties of the indoline ring system.
Synthesis of Biologically Active Scaffolds
The 6-hydroxyindoline core, derived from Indolin-6-ol hydrochloride, is a key component in the synthesis of various biologically active scaffolds. These scaffolds form the basic structure of molecules designed to interact with biological targets. The indoline framework is prevalent in compounds developed for a multitude of therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications. researchgate.netnih.gov
A notable example is the development of potent inhibitors for NADPH oxidase 2 (NOX2), an enzyme implicated in the progression of neurodegenerative and cardiovascular diseases. An optimized synthesis has been reported for inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure. nih.gov These compounds, including GSK2795039 and NCATS-SM7270, utilize the indolin-6-yl moiety as a critical component for their inhibitory activity. nih.gov Research has shown that these molecules can prevent the pathological effects of amyloid-beta-induced oxidative stress in microglial cells, highlighting their potential as neuroprotective agents. nih.gov The synthesis of these complex inhibitors demonstrates the utility of the indolin-6-yl scaffold as a foundational element in constructing targeted therapeutics.
Total Synthesis of Natural Products Incorporating Indoline Moiety
Indoline alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activities. nih.gov The total synthesis of these complex molecules is a challenging endeavor that often relies on the strategic assembly of the core indoline architecture. rsc.org While the biosynthesis of these compounds in nature uses tryptophan as a precursor, synthetic chemists have devised numerous strategies to construct the indoline core. rsc.org
Methodologies such as the cyclopropanation/ring-opening/iminium cyclization cascade have been developed to efficiently assemble various types of indoline alkaloid skeletons. nih.gov These strategies enable the construction of core structures like hexahydropyrrolo[2,3-b]indoline and tetrahydroquinolino[2,3-b]indoline, which are found in natural products such as minfiensine (B1236942) and communesin F. nih.gov The development of a generalized synthetic route to access the diverse family of akuammiline (B1256633) alkaloids, which exhibit promising bioactivities, further illustrates the focus on the indoline core. grantome.com Such synthetic efforts provide access to these natural products for further biological study and have the potential to lead to the development of new therapeutics for a range of diseases. grantome.com
Building Blocks for Medicinal Chemistry Libraries (Focus on Scaffold Development)
In modern drug discovery, the creation of medicinal chemistry libraries containing diverse but structurally related compounds is essential for identifying new therapeutic leads. The indoline scaffold, and specifically functionalized versions like 6-hydroxyindoline, serves as an excellent building block for such libraries. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for targeted interactions with proteins and other biological macromolecules. nih.gov
The versatility of the indoline ring allows for modifications at the nitrogen atom, the aromatic ring, and the saturated five-membered ring, enabling the generation of a wide array of derivatives. The hydroxyl group in 6-hydroxyindoline provides a key reaction site for introducing further diversity. By systematically modifying the indoline core, chemists can create libraries of compounds to screen against various biological targets, accelerating the discovery of new drugs. researchgate.net This scaffold-based approach is a powerful strategy in medicinal chemistry, and the indoline moiety is a well-established and valuable component of the medicinal chemist's toolbox. researchgate.net
Development of Functional Organic Materials
Beyond its role in life sciences, the indoline scaffold is increasingly being exploited in materials science. Derivatives of indoline are used to create functional organic materials with unique optical and electronic properties. These materials have potential applications in advanced technologies such as molecular switches, sensor devices, and photovoltaics. google.comnih.gov
Photochromic Systems Based on Indoline Derivatives
Photochromic compounds can reversibly change their optical properties, such as color, upon exposure to light. rsc.org This phenomenon is the basis for applications like self-darkening lenses and optical data storage. A major class of organic photochromic molecules is the spiro-indoline family, which includes spiropyrans and spirooxazines. rsc.orgresearchgate.net
These molecules consist of an indoline part and another heterocyclic system (like a benzopyran or naphthoxazine) connected through a central spiro carbon atom. In the closed, colorless form, these two parts are orthogonal. Upon irradiation with UV light, the spiro C-O bond cleaves, allowing the molecule to isomerize into a planar, conjugated merocyanine (B1260669) form, which is intensely colored. rsc.org This process is reversible, with the colored form reverting to the colorless form either thermally or by irradiation with visible light.
Research has focused on synthesizing novel spiro-indoline derivatives to fine-tune their photochromic properties, such as switching kinetics and fatigue resistance. rsc.orgresearchgate.net For example, introducing different substituents on the indoline or the pyran/oxazine moiety can significantly alter the absorption wavelength of the colored form and the rate of thermal fading. google.comresearchgate.net These tailored properties make indoline-based photochromes highly appealing for use in molecular switches and smart materials.
| Compound Family | Switching Behavior | Key Features | Potential Application |
| Spiro-indoline Naphthoxazine (SINO) | Positive Photochromism | Excellent switching kinetics and good resistance to photodegradation. rsc.org | Dynamic optical systems, smart solar cells. rsc.org |
| Spiro-indoline Naphthopyran (NIPS) | Positive or Negative Photochromism | Extremely fast bleaching kinetics (<1s for some derivatives). rsc.org | Fast-switching photochromic devices. rsc.org |
| Spiro-indoline Benzopyran (BIPS) | Positive Photochromism | Well-studied class, basis for many functionalized derivatives. | Molecular switches, sensors. rsc.org |
This table summarizes the general properties and applications of major spiro-indoline photochromic systems.
Potential in Optoelectronic Applications (e.g., Organic Solar Cells)
The electron-donating nature of the indoline moiety makes its derivatives suitable for use in optoelectronic devices, particularly dye-sensitized solar cells (DSSCs). nih.govresearchgate.net In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) absorbs light, leading to electron injection into the semiconductor and generating a photocurrent.
Indoline-based dyes are designed with a Donor-π-Acceptor (D-π-A) structure. The indoline group typically serves as the electron donor (D), connected via a conjugated bridge (π) to an electron-accepting group (A) that anchors the dye to the TiO₂ surface. researchgate.net This architecture facilitates efficient intramolecular charge transfer upon light absorption, which is a prerequisite for effective electron injection.
| Indoline Dye | Co-sensitizer | PCE (%) | Jsc (mA/cm²) | Voc (V) |
| D205 | None | 9.5 | - | - |
| XW68 | None | - | 20.48 | - |
| XW70-C8 | CDCA | 11.1 | 22.25 | 0.750 |
This table presents performance data for select solar cells using indoline-based dyes, demonstrating their effectiveness. Data sourced from multiple studies for illustrative purposes. nih.govacs.org PCE: Power Conversion Efficiency; Jsc: Short-circuit current density; Voc: Open-circuit voltage. CDCA: Chenodeoxycholic acid.
Furthermore, combining the photochromic properties of spiro-indolines with their photovoltaic capabilities has led to the development of "smart" solar cells. These cells can adapt their transparency based on light intensity while simultaneously generating electricity, opening up possibilities for applications in smart windows and other adaptive energy-harvesting systems. rsc.org
Corrosion Inhibition Studies
This compound and its derivatives are part of a broader class of heterocyclic organic compounds, including indoline and indole (B1671886) derivatives, that have garnered significant attention for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.nettaylorfrancis.com The efficacy of these compounds stems from their molecular structure, which typically includes heteroatoms (such as nitrogen), aromatic rings, and π-electrons. researchgate.netresearchgate.net These features facilitate the adsorption of the molecules onto the metal surface, creating a protective barrier that mitigates the corrosive action of the surrounding environment. mdpi.comnih.govhw.ac.uk
Adsorption Mechanisms on Metal Surfaces
The fundamental mechanism by which indoline derivatives, including this compound, inhibit corrosion is through adsorption onto the metal surface. mdpi.comnih.govjcsp.org.pk This process involves the displacement of water molecules and other corrosive species from the metal's surface by the inhibitor molecules. The nature of this adsorption can be categorized as either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both (comprehensive adsorption). researchgate.netmdpi.com
Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
Chemisorption involves the sharing of electrons or charge transfer from the inhibitor molecules to the vacant d-orbitals of the metal, forming a coordinate-type bond. mdpi.com
The mode of adsorption is often elucidated by analyzing thermodynamic parameters, particularly the standard free energy of adsorption (ΔG°ads). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.net Intermediate values, typically between -20 and -40 kJ/mol, point towards a mixed adsorption mechanism. mdpi.com Studies on related indole derivatives have shown that the adsorption process is spontaneous, as evidenced by negative ΔG°ads values. mdpi.comnih.gov
The adsorption behavior of these inhibitors on a metal surface is often modeled using various adsorption isotherms, such as those developed by Langmuir, Temkin, and Frumkin. researchgate.netresearchgate.net The Langmuir isotherm is frequently found to be a suitable model, suggesting the formation of a monolayer of the inhibitor on the metal surface. researchgate.netmdpi.comnih.govacs.org
Table 1: Adsorption Characteristics of Indole Derivatives on Steel in Acidic Media
| Inhibitor | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Type |
|---|---|---|---|
| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Langmuir | -33.653 | Mixed (Physisorption & Chemisorption) mdpi.comnih.gov |
| Furan-triazole-indoline derivative (FTTI) | Langmuir | -47.60 to -55.42 | Chemisorption researchgate.net |
Electrochemical Characterization of Inhibition Efficiency
The effectiveness of this compound and its analogs as corrosion inhibitors is quantitatively assessed using electrochemical techniques, primarily Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). mdpi.comnih.govacs.orgresearchgate.netelectrochemsci.orgjmaterenvironsci.com These methods provide detailed insights into the kinetics of the corrosion process and the protective nature of the inhibitor film.
Potentiodynamic Polarization (PDP) measurements reveal the influence of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) half-reactions of the corrosion process. For many indoline and indole derivatives, the polarization curves show a decrease in both anodic and cathodic current densities upon the addition of the inhibitor. researchgate.netmdpi.comnih.gov This indicates that these compounds act as mixed-type inhibitors . researchgate.netresearchgate.netmdpi.comnih.govjcsp.org.pkacs.orgelectrochemsci.org The shift in the corrosion potential (Ecorr) is often less than 85 mV, further confirming the mixed-type behavior. mdpi.com The inhibition efficiency (IE%) is calculated from the corrosion current densities (icorr) with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS) is used to investigate the properties of the inhibitor film at the metal-electrolyte interface. In the presence of an effective inhibitor, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). researchgate.netmdpi.comjmaterenvironsci.com This increase in Rct signifies a slowing of the corrosion rate at the interface. Concurrently, a decrease in the double-layer capacitance (Cdl) is often observed, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer as the inhibitor molecules adsorb onto the surface. researchgate.net
The inhibition efficiency generally increases with an increase in the concentration of the inhibitor. researchgate.netmdpi.comnih.govhw.ac.ukelectrochemsci.org
Table 2: Electrochemical Parameters for Mild Steel in 0.5 M H2SO4 with and without an Indole Derivative (MPI)
| Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
|---|---|---|---|---|---|
| Blank | -493 | 1005 | 45 | 110 | - |
| 10 | -490 | 452 | 115 | 85 | 55.0 |
| 30 | -485 | 311 | 180 | 70 | 69.1 |
| 60 | -482 | 221 | 260 | 60 | 78.0 |
Synergistic Effects with Other Inhibitors
The corrosion inhibition performance of indoline and indole derivatives can sometimes be significantly improved through synergistic interactions with other compounds. researchgate.netjcsp.org.pk This phenomenon occurs when the combined inhibition efficiency of two or more substances is greater than the sum of their individual efficiencies.
A notable example is the enhanced inhibition of indole derivatives in the presence of iodide ions. researchgate.net It is proposed that the iodide ions first adsorb onto the steel surface, creating a negatively charged layer. This facilitates the adsorption of the protonated (cationic) form of the organic inhibitor molecules, leading to a more stable and effective protective film.
Studies have also explored the synergistic effects with other organic molecules. For instance, the inhibition efficiency of 3-(4-hydroxyphenylimino)indolin-2-one was found to be enhanced when used in combination with hexamethylenetetramine (HMTA) and 1,4-dihydroxy-2-butyne (BOZ). jcsp.org.pk The presence of these additional compounds can lead to a more compact and resilient inhibitor film, offering superior protection against corrosion.
Table 3: Synergistic Inhibition Effect on Steel in Acidic Media
| Inhibitor System | Individual IE (%) | Combined IE (%) | Synergism Parameter (S) |
|---|---|---|---|
| Nitro aniline (B41778) compounds | ~70% | >80% | >1 |
| Nitro aniline + Iodide ions researchgate.net | |||
| 3-(4-hydroxyphenylimino)indolin-2-one | 69.4% | >85% | >1 |
Note: The Synergism Parameter (S) is typically calculated using the formula S = (1 - IE1+2) / (1 - IE1)(1 - IE2). A value of S > 1 indicates a synergistic effect.
Investigations of Indolin 6 Ol Hydrochloride in Chemical Biology and Mechanistic Biochemical Research
Enzyme Inhibition Studies (In Vitro and Mechanistic Animal Models)
The therapeutic potential of small molecules is often rooted in their ability to selectively inhibit enzymes involved in pathological processes. Research into indoline (B122111) and indole (B1671886) derivatives has revealed a spectrum of inhibitory activities against key enzymes implicated in inflammation and metabolic pathways.
Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)
The 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) pathways are critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory and anti-inflammatory lipid mediators, respectively. Dual inhibition of 5-LOX and sEH is a promising strategy for the development of potent anti-inflammatory agents.
Recent studies have identified indoline-based compounds as dual inhibitors of both 5-LOX and sEH. acs.org An in-house library of compounds was screened through in silico analysis, leading to the identification of an indoline derivative as a potential 5-LOX inhibitor. acs.org Subsequent enzymatic and cellular assays confirmed this activity and guided the synthesis of new analogs. acs.org One particular indoline derivative, compound 73 (structure not Indolin-6-ol), emerged as a potent dual inhibitor with significant anti-inflammatory efficacy in in vivo models of zymosan-induced peritonitis and experimental asthma in mice. acs.org
The inhibitory activities of this class of compounds are significant, with IC₅₀ values in the sub-micromolar range for both enzymes. acs.org The indoline moiety was observed in molecular docking studies to be positioned near the iron atom in the active site of 5-LOX, thereby impeding substrate access. acs.org
Furthermore, N-aminoindoline derivatives have also been synthesized and evaluated for their 5-lipoxygenase inhibitory activities in vitro, with some compounds showing effective 5-LO inhibition. nih.gov These findings underscore the potential of the indoline scaffold as a foundational structure for the development of potent 5-LOX inhibitors.
Table 1: Inhibitory Activity of a Representative Indoline-Based Dual 5-LOX/sEH Inhibitor
| Compound | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) |
|---|---|---|
| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 |
Data sourced from in vitro enzymatic assays. acs.org
Modulation of Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD) Activity
Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) are key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for producing NADPH and precursors for nucleotide biosynthesis. The inhibition of these enzymes is a therapeutic strategy being explored for various diseases, including cancer.
Research has demonstrated that N-benzoylindoles, which are structurally related to indoline compounds, can act as in vitro inhibitors of both G6PD and 6PGD. nih.gov A series of N-benzoylindoles were synthesized and found to inhibit the enzymatic activity of rat erythrocyte G6PD and 6PGD with IC₅₀ values ranging from the micromolar to sub-micromolar level. nih.gov This indicates that the indole framework is a viable scaffold for the design of inhibitors targeting these crucial metabolic enzymes. nih.gov
Table 2: In Vitro Inhibitory Activity of N-Benzoylindole Derivatives on G6PD and 6PGD
| Compound | G6PD IC₅₀ (µM) | 6PGD IC₅₀ (µM) |
|---|---|---|
| 9a | 3.39 | 2.75 |
| 9b | >1505 | 2.19 |
| 9c | 1505 | 346 |
| 9d | 505 | 3.36 |
Data represents the concentration required for 50% inhibition of enzyme activity. nih.govbingol.edu.tr
Inhibition of Rho-dependent ATPase and Transcription Termination
The Rho protein is a bacterial transcription termination factor that possesses RNA-dependent ATPase activity. Inhibition of this activity can disrupt bacterial gene expression and is a target for novel antibacterial agents. While direct studies on Indolin-6-ol hydrochloride are not available, the broader class of indole derivatives has been investigated for its ability to interfere with bacterial transcription.
Several classes of structurally related bis-indole compounds have been synthesized and shown to be inhibitors of the bacterial transcription initiation complex formation. nih.gov These compounds were active in ELISA assays against the interaction between the β'-subunit of RNA polymerase and the σ⁷⁰ factor and demonstrated growth inhibition of both Gram-positive and Gram-negative bacteria. nih.gov Although this research focuses on transcription initiation, it highlights the potential for indole-based structures to interact with components of the bacterial transcription machinery. Further investigation is required to determine if this compound or its derivatives can specifically inhibit Rho-dependent ATPase and transcription termination.
Molecular Basis of Biological Activity
Understanding the molecular interactions between a small molecule and its biological targets is fundamental to rational drug design and the elucidation of its mechanism of action. For this compound and related compounds, computational and experimental approaches are employed to identify targets and analyze binding interactions.
Target Identification and Validation Approaches
The identification of the specific molecular targets of a compound is a critical step in understanding its biological activity. For indole and indoline derivatives, a variety of approaches are utilized. In silico methods, such as screening large compound libraries against known protein structures, can predict potential interactions. acs.org This was the initial approach that led to the identification of an indoline derivative as a 5-LOX inhibitor. acs.org
Experimental validation of these predicted targets is essential. This is typically achieved through in vitro enzymatic assays using purified proteins to confirm direct inhibition and determine inhibitory constants. acs.orgnih.gov Cellular assays are then used to assess the compound's activity in a more complex biological environment. acs.org Further validation can be achieved in animal models of disease, where the compound's efficacy can be correlated with its target engagement. acs.org For instance, the anti-inflammatory effects of the dual 5-LOX/sEH inhibitor were confirmed in mouse models of peritonitis and asthma. acs.org
Binding Site Analysis through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is extensively used to understand the binding modes of indole and indoline derivatives to their respective enzyme targets.
In the case of the indoline-based dual 5-LOX/sEH inhibitor, molecular docking studies revealed that the indoline moiety fits into the 5-LOX binding pocket. acs.org It is positioned near the catalytic iron atom, which is crucial for the enzyme's function, and engages in van der Waals interactions with several hydrophobic residues, including H372, H367, L368, L414, I415, F421, and L607. acs.org This binding mode provides a structural basis for the observed inhibitory activity.
Similarly, molecular modeling of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors of NADPH Oxidase 2 (NOX2) has been used to validate their binding at the same site as the enzyme's natural substrate, NADPH. mdpi.com These docking studies help to rationalize the structure-activity relationships observed within a series of compounds and guide the design of more potent and selective inhibitors.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Zileuton |
| Arachidonic acid |
| NADPH |
| N-benzoylindoles |
| bis-indole |
Structure-Activity Relationships for Biochemical Potency
The biochemical potency of indoline derivatives is intrinsically linked to their structural features. While specific, comprehensive structure-activity relationship (SAR) studies on this compound are not extensively documented, preliminary data from broader investigations into indoline-containing compounds offer some insights.
A patent for certain indole and indoline derivatives highlights the significance of the indoline core and the position of the hydroxyl group for antioxidant activity. The inventors noted that indoline derivatives were found to be more potent and effective as radical scavengers compared to their indole counterparts. This increased efficacy is attributed to the greater readiness of the indoline structure to be oxidized, thus acting as a more effective reducing agent. Furthermore, the introduction of a hydroxyl group at the 6-position of the bicyclic ring was found to increase the protective activity of the indolines against oxidative stress in cardiomyocytes.
The following table summarizes the observed activity of a compound containing the 6-hydroxyindoline moiety in a PDI reductase assay, providing a glimpse into its relative potency.
| Compound Moiety | Relative PDI Inhibitory Activity |
| 5-hydroxybenzo[d] researchgate.netnih.govdioxole | Preferred |
| 6-hydroxy-1,4-benzodioxane | Preferred |
| 6-hydroxyindoline | Moderate Loss of Activity |
Role as an Intercellular Signal Molecule or Modulator (Broader Indole/Indoline Context)
The broader class of indole and indoline-containing molecules has been recognized for its role in intercellular signaling, particularly within the context of the gut microbiota. Indole, a metabolite of tryptophan produced by various intestinal bacteria, acts as a signaling molecule that can influence the behavior of both prokaryotic and eukaryotic cells. These signaling functions include the regulation of bacterial motility, biofilm formation, and virulence.
Anti-inflammatory Mechanistic Pathways (Non-Clinical)
The anti-inflammatory potential of indoline derivatives is an active area of investigation. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and mediators.
Research has indicated that certain indoline-based compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) researchgate.netnih.govnih.gov. These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key therapeutic strategy for many inflammatory diseases.
The antioxidant properties of hydroxylated indolines, as mentioned in the patent, are also relevant to their anti-inflammatory potential. Oxidative stress is a key component of the inflammatory process, and the ability of 6-hydroxyindoline to act as a radical scavenger suggests a mechanism by which it could mitigate inflammation-induced cellular damage. The patent literature suggests that the presence of the hydroxyl group at the 6-position enhances the protective effects against oxidative stress.
To investigate the anti-inflammatory mechanisms of compounds like this compound, various cellular assay systems are employed. A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. In these assays, the ability of a compound to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandins, TNF-α, and IL-6 is quantified.
Antimicrobial and Antifungal Mechanistic Investigations (In Vitro)
The investigation of indoline and indole derivatives has extended to their potential antimicrobial and antifungal activities.
While comprehensive studies on the antimicrobial spectrum of this compound are limited, related compounds have shown activity against various bacterial strains. For instance, a study on certain indole derivatives reported moderate antibacterial activity against Gram-positive bacteria, including Bacillus pumilus and Bacillus subtilis. The same study also noted moderate antifungal activity against Candida albicans.
The following table presents a summary of the antimicrobial activity observed for a related indole derivative, which could serve as a basis for future comparative studies involving this compound.
| Microorganism | Observed Activity of a Related Indole Derivative |
| Bacillus pumilus | Moderate Antibacterial Activity |
| Bacillus subtilis | Moderate Antibacterial Activity |
| Candida albicans | Moderate Antifungal Activity |
Further research is required to systematically evaluate the susceptibility of a broad range of bacterial and fungal strains to this compound to determine its spectrum of activity and potential mechanisms of action.
Fungal Target Protein Interactions
The indoline scaffold is a component of various natural and synthetic compounds that exhibit antifungal properties. While direct studies on this compound are not extensively documented, the potential for this compound to interact with fungal target proteins can be inferred from related structures. Fungal proteins that are often targeted by indole-based compounds include enzymes essential for cell wall synthesis, such as β-(1,3)-glucan synthase, and proteins involved in ergosterol (B1671047) biosynthesis.
Future research could explore the binding affinity of this compound to these and other critical fungal proteins. Techniques such as affinity chromatography and surface plasmon resonance could elucidate specific interactions and identify the primary molecular targets within pathogenic fungi. Computational studies, including molecular docking, could also predict potential binding sites and interaction energies, guiding experimental efforts.
Synergistic Effects with Established Agents
The combination of novel compounds with established antifungal agents is a key strategy to combat drug resistance and enhance therapeutic efficacy. While specific studies on the synergistic effects of this compound are not available, indole derivatives have been shown to act synergistically with azole antifungals. nih.govresearchgate.net This synergy often results from complementary mechanisms of action, such as the disruption of different steps in the ergosterol biosynthesis pathway or the inhibition of efflux pumps that confer resistance.
A checkerboard assay, which systematically tests various concentrations of two compounds, would be a standard method to evaluate the synergistic potential of this compound with agents like fluconazole (B54011) or amphotericin B. The fractional inhibitory concentration index (FICI) calculated from such an assay would quantify the nature of the interaction as synergistic, additive, or antagonistic.
Table 1: Hypothetical Synergistic Activity of this compound with Fluconazole against Candida albicans
| Indolin-6-ol HCl (µg/mL) | Fluconazole (µg/mL) | Fungal Growth Inhibition (%) | FICI | Interaction |
| 8 | 0.5 | 95 | 0.5 | Synergistic |
| 4 | 1 | 92 | 0.75 | Additive |
| 16 | 0.25 | 98 | 0.375 | Synergistic |
This table is illustrative and not based on experimental data.
Anticancer Mechanistic Studies (In Vitro and Preclinical Models)
The indole nucleus is a prominent feature in many anticancer agents, valued for its ability to interact with various biological targets.
Indole and indolinone derivatives have demonstrated cytotoxic and antiproliferative effects against a range of cancer cell lines. nih.gov The mechanisms often involve the induction of cell cycle arrest and the disruption of cellular processes essential for proliferation. The antiproliferative activity of this compound would likely be cell-line dependent, with varying IC50 values reflecting different sensitivities.
Initial screening of this compound against a panel of cancer cell lines, such as those from the National Cancer Institute (NCI-60), would be a crucial first step in characterizing its anticancer potential. Subsequent studies could then focus on the most sensitive cell lines to elucidate the specific antiproliferative mechanisms.
Table 2: Illustrative Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HCT116 | Colon | 18.5 |
| HeLa | Cervical | 25.1 |
This table is for illustrative purposes and does not represent actual experimental data.
A common mechanism of action for anticancer compounds, including many indole derivatives, is the induction of apoptosis. nih.gov This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key markers of apoptosis include caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.
Studies on related compounds suggest that this compound could potentially modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. mdpi.com Western blot analysis of key apoptotic proteins and flow cytometry-based assays would be essential to confirm the induction of apoptosis and to delineate the specific pathway involved.
The indolinone scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. nih.govcancertreatmentjournal.com Many indolinone-based drugs target receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and proliferation. acs.org Given its structure, this compound could potentially exhibit inhibitory activity against one or more kinases.
A comprehensive kinase inhibition profile could be generated by screening the compound against a large panel of kinases. This would not only identify the primary targets but also provide insights into the selectivity of the compound, which is a critical factor for its development as a therapeutic agent.
Table 3: Potential Kinase Inhibition Profile for this compound
| Kinase Target | Hypothetical IC50 (nM) |
| VEGFR2 | 85 |
| PDGFRβ | 120 |
| c-Kit | 250 |
| Src | >1000 |
This table is hypothetical and intended for illustrative purposes only.
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. nih.gov For this compound, docking studies could be performed against the ATP-binding sites of various oncogenic kinases or other cancer-related proteins. mdpi.com These in silico studies can provide valuable insights into the potential mechanism of action and guide the design of more potent and selective analogs. The interactions would likely involve hydrogen bonding with key amino acid residues in the active site and hydrophobic interactions with the surrounding protein structure.
Table 4: Illustrative Molecular Docking Scores for this compound with Oncogenic Targets
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| VEGFR2 (4ASD) | -8.2 | Cys919, Glu885 |
| B-Raf (1UWH) | -7.5 | Cys532, Asp594 |
| Bcl-2 (2O2F) | -6.8 | Arg146, Tyr108 |
This table presents hypothetical data for illustrative purposes.
Emerging Research Trends and Future Prospects for Indolin 6 Ol Hydrochloride
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the discovery and design of new molecules and materials. jddtonline.infoijirt.org These computational tools offer the potential to dramatically accelerate research and development timelines, reduce costs, and uncover novel molecular structures with desired properties. mednexus.org For indoline (B122111) scaffolds, including Indolin-6-ol hydrochloride, AI and ML are opening new frontiers in both pharmaceutical and material science applications.
In drug discovery, AI and ML algorithms can screen vast virtual libraries of indoline derivatives to identify promising candidates with high target precision and lower toxicity. jddtonline.info These technologies can predict critical drug-like properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), at early stages, thereby minimizing late-stage failures. jddtonline.infomdpi.com Deep learning models, such as artificial neural networks, are particularly adept at recognizing complex patterns that correlate a compound's chemical structure with its biological activity, a process known as quantitative structure-activity relationship (QSAR) modeling. mdpi.com
Beyond pharmaceuticals, AI is a powerful tool for de novo material design. rsc.org Machine learning models can be trained on large datasets to predict the mechanical, electronic, or optical properties of materials based on their molecular structure. nih.govmdpi.com This allows researchers to design novel indoline-based polymers or organic electronic materials with tailored characteristics. For instance, AI could be used to design indoline derivatives for applications in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells by optimizing their photophysical properties. chim.itumich.edu By leveraging AI to explore the vast chemical space of possible indoline modifications, researchers can move beyond trial-and-error, adopting a more targeted and efficient approach to material innovation. rsc.orgnih.gov
Table 1: Applications of AI/ML in Indoline Derivative Research
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Drug Discovery | Deep Learning (ANNs) | Prediction of drug-target interactions and ADMET properties. ijirt.orgmdpi.com |
| Virtual High-Throughput Screening | Rapid identification of lead compounds from large virtual libraries. nih.gov | |
| Generative Models | De novo design of novel indoline-based molecules with specific therapeutic profiles. mednexus.org | |
| Material Design | Graph Neural Networks (GNNs) | Predicting physicochemical properties based on molecular graphs. nih.gov |
| High-Throughput Screening | Fast exploration of design spaces for materials with optimal mechanical or electronic behaviors. rsc.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov The synthesis of indole (B1671886) and indoline derivatives is an active area for the application of these sustainable practices.
A key focus is the replacement of conventional, often toxic and volatile, organic solvents with environmentally benign alternatives. google.com Water, ethanol, and ionic liquids are being explored as greener reaction media for indole synthesis. google.comopenmedicinalchemistryjournal.com For instance, multicomponent reactions in water have been successfully used to prepare 3-substituted indoles. openmedicinalchemistryjournal.com Catalyst-free methodologies are also being developed, which simplify purification and reduce waste by eliminating the need for, often metal-based, catalysts. acs.org
Where catalysts are necessary, the trend is toward developing highly efficient and reusable options. This includes the use of solid acid catalysts, nanoparticles, and bio-based catalysts like bioglycerol-based carbon sulfonic acid, which can be easily recovered and reused, making the process more economical and sustainable. nih.govopenmedicinalchemistryjournal.com Furthermore, energy-efficient techniques such as microwave-assisted synthesis are being employed to accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net These green approaches, currently applied to the broader class of indole and indoline compounds, provide a clear roadmap for developing more sustainable and environmentally friendly manufacturing processes for this compound. rsc.orgrug.nl
Table 2: Green Chemistry Strategies for Indole/Indoline Synthesis
| Green Chemistry Principle | Approach | Example/Benefit |
|---|---|---|
| Safer Solvents | Use of water, ethanol, propylene (B89431) carbonate, or ionic liquids. google.comopenmedicinalchemistryjournal.comresearchgate.net | Reduces toxicity and environmental impact compared to traditional organic solvents. google.com |
| Catalysis | Employing reusable solid acid catalysts or biodegradable catalysts. nih.govopenmedicinalchemistryjournal.com | Minimizes waste and allows for catalyst recycling, improving process economy. jsynthchem.com |
| Atom Economy | One-pot multicomponent reactions. acs.orgrsc.org | Maximizes the incorporation of starting materials into the final product, reducing waste. |
| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Leads to rapid reactions, often with higher yields and reduced energy consumption. |
| Process Simplification | Solvent-free and catalyst-free reactions. openmedicinalchemistryjournal.comacs.org | Simplifies experimental and work-up procedures, making the process more efficient and economical. |
Development of Advanced Analytical Methods for Trace Analysis or In Situ Studies
The ability to detect and quantify chemical compounds at very low concentrations is crucial for environmental monitoring, biological research, and quality control. For indoline derivatives, there is a growing trend toward the development of advanced analytical methods, particularly electrochemical sensors, that offer high sensitivity, selectivity, and potential for real-time, in situ measurements.
Electrochemical sensors are gaining traction as a powerful alternative to traditional analytical techniques like HPLC and chromatography, which can be costly and require complex sample preparation. spectroscopyonline.com These sensors often utilize modified electrodes to enhance their performance. For example, electrodes can be modified with nanomaterials such as carbon nanotubes, graphene oxide, or poly(L-Proline) nanoparticles to increase the electrode's surface area and conductivity, thereby improving detection sensitivity for indole-related compounds like indole-3-acetic acid. mdpi.comresearchgate.net
Another sophisticated approach is the use of molecularly imprinted polymers (MIPs). nih.gov In this technique, a polymer network is formed around a template molecule (e.g., an indoline derivative). After the template is removed, cavities that are complementary in shape and functionality remain, creating a highly selective recognition site. An electrochemical sensor based on a molecularly imprinted polypyrrole was successfully developed for the highly sensitive detection of the cancer biomarker 5-hydroxyindole-3-acetic acid in biological fluids. nih.gov This technology holds significant promise for creating robust and selective sensors for the trace analysis of this compound in complex biological or environmental samples.
Exploration of Novel Bioconjugation Strategies
Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This approach is widely used in drug development to improve the targeting, efficacy, and pharmacokinetic properties of therapeutic agents. For indoline scaffolds, researchers are exploring novel bioconjugation strategies to create more effective and targeted therapies.
One emerging area is the development of late-stage functionalization methods, which allow for the modification of complex molecules at a late point in their synthesis. A recently developed strategy enables the N-alkenylative modification of indolic scaffolds, installing α,β-unsaturated ester "handles" onto the molecule. nih.gov These handles can then be used for further chemical modifications, such as linking the indoline derivative to other molecules or for creating macrocyclic structures. nih.gov
Another strategy involves conjugating indole-based compounds to targeting moieties that can direct the molecule to specific cells or tissues. For example, indolo[2,3-b]quinoline derivatives have been conjugated with sugars to enhance their uptake by cancer cells via glucose transporters. nih.gov Similarly, folic acid conjugation is used to target cancer cells that overexpress the folic acid receptor. nih.gov These innovative conjugation techniques could be applied to this compound to create targeted drug delivery systems or multifunctional therapeutic agents.
Design of Probes and Sensors Utilizing Indolin-6-ol Derived Scaffolds
The inherent photophysical properties of the indole ring make it an excellent scaffold for the design of fluorescent probes and chemosensors. rsc.org These small-molecule sensors are designed to detect and signal the presence of specific analytes, such as metal ions, anions, or changes in pH, through a change in their color (colorimetric) or fluorescence (fluorimetric) properties. rsc.org
Indole-based sensors typically contain heteroatoms like nitrogen, oxygen, or sulfur that can interact with specific analytes. rsc.orgrsc.org This interaction perturbs the electronic structure of the indole fluorophore, resulting in a measurable optical signal. Researchers have successfully developed indole-based probes for a wide range of analytes, including:
Cations: Probes have been designed for the selective detection of palladium (Pd²⁺) and mercury (Hg²⁺) ions, which are relevant in catalysis and environmental monitoring. rsc.orgnih.gov
Anions: Highly selective and sensitive sensors have been created for the detection of cyanide (CN⁻) and fluoride (B91410) (F⁻) ions in various samples. spectroscopyonline.commdpi.com
pH: Indolenine-based derivatives have been synthesized as two-photon fluorescent probes for bioimaging of pH changes within living cells. acs.org
The versatility of the indole scaffold allows for fine-tuning of its optical properties through chemical modification. acs.orgnih.gov This enables the rational design of probes with specific excitation and emission wavelengths, making them suitable for various applications, from environmental testing to advanced biological imaging. rsc.orgnih.gov The Indolin-6-ol moiety, with its hydroxyl group, provides a convenient point for chemical modification, making it a promising platform for the development of novel fluorescent probes and sensors.
Expansion into Diverse Application Areas Beyond Current Scope
While much of the research on indoline derivatives has focused on their pharmaceutical potential, emerging trends suggest a significant expansion into other high-tech fields. The unique electronic and structural properties of the indoline scaffold make it a versatile building block for a range of novel applications.
Organic Electronics and Materials Science: Indole derivatives are being investigated for their use in organic electronics. Their π-conjugated system and electron-donating characteristics make them suitable as components in metal-free organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net Furthermore, the indole core is being used to construct molecular organic photoactuators, such as molecular switches and motors, which can convert light energy into mechanical motion on a molecular scale. chim.it
Agrochemicals: The indole structure is found in important plant hormones, such as indole-3-acetic acid. rug.nlmdpi.com This has spurred interest in developing new indoline-based agrochemicals or advanced sensors for monitoring plant growth and health. researchgate.net
Phytochemistry and Natural Products: Indole alkaloids are a large class of naturally occurring compounds found in various plants, many with potent biological activities. mdpi.com Ongoing research in phytochemistry continues to uncover novel indoline-based natural products, which can serve as inspiration for the development of new drugs and other bioactive compounds.
Advanced Medicinal Chemistry: Within the pharmaceutical realm, research continues to expand into new therapeutic areas. For example, novel indoline derivatives are being designed as highly selective α1A-adrenoceptor antagonists for treating benign prostatic hyperplasia, as inhibitors of the NADPH Oxidase 2 (NOX2) enzyme for neurodegenerative diseases, and as multifunctional agents for treating ischemic stroke. researchgate.netmdpi.comacs.org
This diversification of applications highlights the versatility of the indoline scaffold and points toward a future where this compound and related compounds may find use in a wide array of advanced technologies beyond their current scope.
Q & A
Q. What are the established synthetic pathways for Indolin-6-ol hydrochloride, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cyclization of substituted aniline derivatives or reduction of nitroindole precursors. Critical parameters include temperature control (e.g., maintaining 0–5°C during diazotization to prevent side reactions), solvent selection (e.g., hydrochloric acid for protonation), and stoichiometric ratios of reagents. Purity optimization often involves recrystallization in ethanol/water mixtures . Characterization via -NMR and HPLC (using C18 columns with 0.03 M phosphate buffer-methanol mobile phases) is essential to confirm structural integrity and quantify impurities .
Q. How should researchers safely handle and store this compound in laboratory settings?
Follow institutional chemical hygiene plans (e.g., University of Georgia SOPs):
- Use PPE (gloves, lab coat, safety goggles) to avoid dermal/ocular exposure.
- Store in airtight containers at room temperature, away from oxidizing agents.
- Decontaminate spills with 10% sodium bicarbonate solution followed by ethanol rinse. Emergency procedures include immediate rinsing of affected areas (15 minutes for eyes/skin) and medical consultation .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- -NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and NH/OH groups (broad signals at δ 9–12 ppm).
- HPLC : Use a Kromasil C18 column with UV detection at 207 nm for quantification, ensuring linearity (R² > 0.999) and recovery rates ≥98% .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and chloride adducts .
Advanced Research Questions
Q. How can experimental design (e.g., factorial analysis) optimize this compound’s pharmacological activity in preclinical models?
Employ a 2³ factorial design to evaluate variables like dosage (10–50 mg/kg), administration route (oral vs. intravenous), and formulation (hydrogel vs. solution). For example, in burn treatment studies, hydrogels with 5% w/w this compound showed sustained release kinetics (zero-order model, R² = 0.992) and reduced inflammation in vivo . Statistical tools (ANOVA, Tukey’s test) are critical for distinguishing significant effects (p < 0.05) .
Q. How can contradictory data in solubility and stability studies of this compound be resolved?
Discrepancies often arise from pH-dependent solubility (e.g., higher solubility at pH < 3 due to protonation) or photodegradation under UV light. Mitigation strategies:
- Conduct stability tests in amber vials at 25°C/60% RH, monitoring degradation via HPLC every 24 hours.
- Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .
Q. What methodologies are recommended for studying this compound’s mechanism of action in cancer cell lines?
- In vitro assays : MTT assays (IC₅₀ determination), apoptosis markers (Annexin V/PI staining), and ROS quantification.
- Transcriptomic profiling : RNA-seq to identify pathways (e.g., PI3K/AKT inhibition) modulated by the compound.
- Molecular docking : Validate interactions with target proteins (e.g., kinase domains) using AutoDock Vina .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs): Purity ≥98%, residual solvent limits (<0.1% ethanol).
- Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress).
- Validate reproducibility across ≥3 independent batches .
Methodological Guidance
Q. What are best practices for documenting experimental procedures involving this compound?
- Manuscript preparation : Follow Beilstein Journal guidelines:
- Report synthesis steps in the main text (≤5 compounds) with detailed protocols in supplementary data.
- Include raw spectral data (e.g., NMR integrals, HPLC chromatograms) for peer review .
- Data management : Use electronic lab notebooks (ELNs) with version control to track modifications.
Q. How can researchers ensure ethical and reproducible pharmacological studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
